Chlorobutanol Hemihydrate

Catalog No.
S1492008
CAS No.
6001-64-5
M.F
C8H16Cl6O3
M. Wt
372.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobutanol Hemihydrate

CAS Number

6001-64-5

Product Name

Chlorobutanol Hemihydrate

IUPAC Name

bis(1,1,1-trichloro-2-methylpropan-2-ol);hydrate

Molecular Formula

C8H16Cl6O3

Molecular Weight

372.9 g/mol

InChI

InChI=1S/2C4H7Cl3O.H2O/c2*1-3(2,8)4(5,6)7;/h2*8H,1-2H3;1H2

InChI Key

WRWLCXJYIMRJIN-UHFFFAOYSA-N

SMILES

Array

solubility

INSOL IN COLD WATER, SOL IN HOT WATER
1 G IN 125 ML WATER; SOL IN VOLATILE OILS
Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.
Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.
For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

1,1,1-Trichloro-2-methyl-2-propanol Hemihydrate; 1,1,1-Trichloro-tert-butyl Alcohol Hemihydrate; 2,2,2-Trichloro-1,1-dimethylethanol Hemihydrate; 2-(Trichloromethyl)-2-propanol Hemihydrate; Acetochlorone Hemihydrate; Acetonchloroform Hemihydrate; Ace

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O

The exact mass of the compound Chlorobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

chlorobutanol hemihydrate melting point 75-79°C

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Chlorobutanol Hemihydrate

Property Details
CAS Number 6001-64-5 [1] [2] [3]
Molecular Formula C₈H₁₆Cl₆O₃ (as a hemihydrate dimer) [2] [3]
Molecular Weight 372.93 g/mol [1] [2]
Melting Point 75 - 79 °C [1] [3]
Boiling Point 167 °C [1] [4] [3]
Appearance White to almost white crystalline powder or chunks [1]
Odor Camphor-like [4]
Primary Functions Preservative, Sedative, Hypnotic, Weak local anesthetic [1] [2] [4]
Common Use Concentration 0.5% as a preservative in multi-ingredient formulations [2] [4]

Analytical Methods for Determination

For quality control and stability testing in drug development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key method for analyzing this compound. Here are detailed experimental protocols based on the search results.

RP-HPLC Method for Ophthalmic Formulations (Stability-Indicating)

This method, suitable for analyzing chlorobutanol in ointments and aqueous solutions, serves as a stability-indicating assay [5].

Parameter Specification
Objective Stability-indicating assay for chlorobutanol in ophthalmic ointments and solutions [5].
Column 10-micron Octadecylsilane (C18) [5].
Mobile Phase Methanol:Water (50:50) [5].
Flow Rate Not specified in the source (method from 1983).
Detection UV absorption at 210 nm [5].
Capacity Factor (K') 4.1 for chlorobutanol [5].
Method Performance Linear standard curves with 99.4% average recovery; effective for degradation studies [5].
RP-HPLC Method for Simultaneous Determination in a Pomade

This method was developed to simultaneously quantify chlorobutanol alongside other active ingredients like ephedrine HCl and naphazoline HCl [6].

Parameter Specification
Objective Simultaneous quantification of multiple active ingredients, including chlorobutanol, in a pharmaceutical pomade [6].
Column Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) [6].
Column Temperature 40°C [6].
Mobile Phase Binary gradient of 15 mM phosphate buffer (pH 3.0) and Methanol [6].
Flow Rate 0.6 mL min⁻¹ [6].
Detection UV at 210 nm [6].
Linear Range for CLO 2.89 - 24.4 μg mL⁻¹ [6].
LOD for CLO 0.86 μg mL⁻¹ [6].

The experimental workflow for developing and applying these HPLC methods can be summarized as follows:

G cluster_1 Key Parameters Start Method Development A Column Selection Start->A B Mobile Phase Prep A->B P1 C18 Column C Instrument Setup B->C P2 Methanol/Water or Buffer D Sample Preparation C->D P3 UV Detection ~210 nm E Chromatographic Run D->E F Data Analysis E->F End Quantification/Validation F->End

HPLC Method Workflow

Safety and Handling Information

Proper handling of this compound is crucial due to its associated hazards [1].

  • Hazard Statements: Harmful if swallowed (H302) [1].
  • Precautionary Measures: When handling, use personal protective equipment including dust mask type N95 (US), Eyeshields, and Gloves [1].
  • Toxicity Profile: The compound is known to be toxic to the liver, a skin irritant, and a severe eye irritant [4].

Conclusion

This compound is a versatile agent in pharmaceuticals. The melting point of 75-79°C is a key identifier [1] [3], and the RP-HPLC methods provided are reliable for its analysis in complex formulations [6] [5].

References

chlorobutanol hemihydrate mechanism of action preservative

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Forms

Chlorobutanol is commercially available in both anhydrous and hemihydrate forms. The table below summarizes its core chemical and physical properties.

Property Description
IUPAC Name 1,1,1-Trichloro-2-methylpropan-2-ol [1]
Chemical Formula C4H7Cl3O [2] [3]
Molecular Weight 177.45 g/mol (anhydrous); 372.93 g/mol (hemihydrate, as the 2:1 complex) [2] [4]
CAS Number (Anhydrous) 57-15-8 [2] [3] [1]
CAS Number (Hemihydrate) 6001-64-5 [5] [4]
Appearance White, crystalline solid with a camphor-like odor [3] [1] [6]
Common Use Concentration 0.5% (as a preservative and stabilizer) [2] [6]

Mechanism of Action as a Preservative

The primary preservative action of chlorobutanol is attributed to its detergent-like properties. The mechanism can be visualized as follows:

G Chlorobutanol Chlorobutanol CellMembrane CellMembrane Chlorobutanol->CellMembrane 1. Interaction LipidDisruption LipidDisruption CellMembrane->LipidDisruption 2. Disrupts Lipid Structure IncreasedPermeability IncreasedPermeability LipidDisruption->IncreasedPermeability 3. Increases Permeability CellLysis CellLysis IncreasedPermeability->CellLysis 4. Leads to Lysis MicrobialDeath MicrobialDeath CellLysis->MicrobialDeath 5. Results in Death

Overview of Chlorobutanol's Antimicrobial Mechanism

  • Membrane Disruption: As a small molecule, chlorobutanol integrates into the lipid bilayer of microbial cell membranes. Its chemical structure disrupts the packing and organization of membrane lipids [2].
  • Increased Permeability: This disruption compromises the membrane's barrier function, increasing permeability. Essential cellular components leak out, and the osmotic balance is lost [2].
  • Cell Lysis: The cumulative damage leads to the rupture (lysis) of the cell, causing microbial death [2].
  • Secondary Cellular Effects: Beyond membrane disruption, chlorobutanol also inhibits oxygen utilization by microbial cells and, in the context of ocular formulations, can disrupt corneal epithelial cell functions, which is a noted aspect of its potential toxicity [2].

Antimicrobial Spectrum and Formulation Data

Chlorobutanol hemihydrate is effective against a broad spectrum of microorganisms. The following table summarizes key data for formulation scientists.

Attribute Details
Antimicrobial Spectrum Broad spectrum; active against Gram-positive and Gram-negative bacteria, mold spores, and fungi [4] [6].
Standard Preservative Concentration 0.5% (provides stability and antimicrobial activity in multi-ingredient preparations) [2] [6].
Activity at Lower Concentrations Retains antimicrobial activity at concentrations as low as 0.05% in water [1].
Common Formulations Used in injectables, ophthalmic solutions (eye drops), and topical anesthetics [2] [6].
Synergistic Use Often used with other agents like citric acid (a chelating agent) to enhance stability by mitigating metal-catalyzed oxidation [7].

Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorobutanol is critical for drug development, especially due to its potential for accumulation.

Parameter Findings
Protein Binding 57 ± 3% [2].
Volume of Distribution ~233 ± 141 L, suggesting widespread distribution in body tissues [2] [6].
Metabolism Undergoes Phase II metabolism via glucuronidation and sulfation [2] [6].
Half-Life Terminal elimination half-life is approximately 10.3 ± 1.3 days (or up to 37 days, indicating significant accumulation with repeated dosing) [2] [6].
Route of Elimination Mean urinary recovery is low (9.6% of oral dose), suggesting other elimination pathways or extensive metabolism [2] [6].

| Noted Toxicities | - Cellular Toxicity: Can cause toxicity to conjunctival and corneal cells in vitro at concentrations of 0.1% and 0.5% [2].

  • Hepatotoxicity: Toxic to the liver; use should be avoided in patients with liver pathology [1] [6].
  • Local Effects: A severe eye and skin irritant [1]. |

Experimental Insights

For researchers aiming to study chlorobutanol, here are key methodological considerations based on the available literature:

  • In Vitro Toxicity Assessment: One protocol for evaluating corneal cell toxicity involves exposing immortalized human corneal or conjunctival epithelial cell lines to chlorobutanol at various concentrations (e.g., 0.1% and 0.5%) for a specified period. The toxic effects are then assessed by measuring indicators like cell viability (using MTT or similar assays), observing morphological changes (e.g., cytoplasmic swelling, membranous blebs formation) via microscopy, and monitoring the cessation of normal cell movement and mitotic activity [2].
  • Antiaggregatory Effect Protocol: To study the inhibition of platelet aggregation, a method citied involves using human platelet-rich plasma (PRP). The PRP is incubated with chlorobutanol (in a time- and concentration-dependent manner, e.g., from 0.1 to 0.4 mM) before being stimulated with various aggregation inducers like arachidonic acid. The antiplatelet effect is then measured using an aggregometer, and the proposed mechanism can be investigated by concurrently measuring the attenuation of thromboxane B2 formation, cytosolic free calcium elevation, and ATP release [2].

Key Considerations for Professionals

  • Accumulation Risk: The exceptionally long half-life of chlorobutanol is a major limitation for its use as a sedative-active ingredient and a critical safety consideration when it is included as a preservative in formulations intended for chronic or frequent use [2] [6].
  • Potency Variation: The sedative and anesthetic potency is stereospecific. The S(+)-enantiomer is significantly more potent than the R(-)-enantiomer. Most available data and formulations are based on the racemic mixture [1].
  • Application Beyond Preservation: While its primary pharmaceutical use is as a preservative, its historical and veterinary use as a sedative-hypnotic and mild local anesthetic is well-documented [1] [6].

References

chlorobutanol hemihydrate pharmacokinetics half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Chlorobutanol

Parameter Value Details
Terminal Elimination Half-Life 10.3 ± 1.3 days [1] [2] Following oral administration; half-life in vitro is reported to be even longer at 37 days (pH 7.4, 37°C) [2].
Absorption Rapid [2] Plasma concentrations fall by about 50% within the first 24 hours after oral administration [1] [2].
Volume of Distribution 233 ± 141 L [1] [2] Suggests wide distribution in body tissues.
Plasma Protein Binding 57 ± 3% [1] [2] -
Clearance 11.6 ± 1.0 mL/min [1] [2] -
Route of Elimination Urinary excretion [1] [2] Only 9.6% of an oral dose is recovered in urine over 17 days.
Metabolism Glucuronidation and sulphation [1] [2] 7.4% of the dose is excreted as conjugates; 2.2% as unchanged drug [2].

Key Experimental Protocol

The primary data comes from a clinical trial published in 1982 titled "The pharmacokinetics of chlorbutol in man" [2]. Here is a summary of the methodology:

  • Subjects: 4 healthy human subjects.
  • Study Design: Each subject received chlorobutanol orally on two separate occasions.
  • Sample Collection: Plasma concentrations were measured after administration. In two of the subjects, urine was collected over 17 days.
  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. Urinary recovery was measured to determine the extent of metabolism and renal excretion.

The experimental workflow of this study can be summarized as follows:

G Start Study Start Administration Oral Administration of Chlorobutanol Start->Administration PlasmaCollection Plasma Sample Collection Administration->PlasmaCollection UrineCollection Urine Collection (over 17 days, in 2 subjects) Administration->UrineCollection Analysis Data Analysis PlasmaCollection->Analysis UrineCollection->Analysis HalfLife Half-life Calculation Analysis->HalfLife Volume Volume of Distribution Calculation Analysis->Volume Clearance Clearance Calculation Analysis->Clearance UrineRecovery Urinary Recovery Measurement Analysis->UrineRecovery

Experimental workflow for determining chlorobutanol pharmacokinetics.

Implications for Drug Development

The exceptionally long half-life has direct consequences for the use of chlorobutanol:

  • Accumulation: The research concludes that the long half-life makes chlorobutanol unsuitable as a sedative drug because considerable accumulation occurs with multiple doses [1] [2].
  • Primary Use: This is likely why its modern use is primarily as a preservative in multi-ingredient formulations (e.g., injectables, eye drops) at a typical concentration of 0.5%, rather than as an active drug in its own right [3] [1] [4].

Limitations and Further Research

The available pharmacokinetic data is comprehensive but comes from a single, older study with a small sample size [2]. The original study also noted that chlorobutanol is unstable under physiological conditions, which may be a significant factor in its elimination [2].

References

chlorobutanol hemihydrate pharmacological activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol Hemihydrate

This compound is the hemihydrate form of chlorobutanol, an organic compound with the formula C₄H₇Cl₃O·½H₂O and a molecular weight of 186.47 g/mol [1]. It is a white, volatile solid with a characteristic camphor-like odor [2] [3]. In pharmaceutical applications, it is primarily used as a preservative, sedative, hypnotic, and weak local anesthetic, and also possesses antibacterial and antifungal properties [4] [5] [3]. It is typically used at a concentration of 0.5% in multi-ingredient formulations for long-term stability and antimicrobial activity [4] [5].

Table of Pharmacological Activities

The table below summarizes the core pharmacological activities and experimental findings for this compound:

Activity/Property Details/Mechanism Experimental Findings & Context

| Antimicrobial Preservative | Broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and spores [6]. Disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [5]. | • MIC vs. E. coli, S. aureus, P. aeruginosa*: 1250 µg/mL [6]. • MIC vs. *C. albicans, *A. niger*: 2500 µg/mL [6]. • Used at 0.5% (5000 µg/mL) in formulations; retains activity at 0.05% [4] [3]. | | Sedative & Hypnotic | Actions are similar to chloral hydrate [4] [3]. Its use is limited due to a very long half-life leading to accumulation [4] [5]. | • Terminal Half-life: ~10.3 days (oral) [5]. • Volume of Distribution: ~233 L [5]. • Clearance: ~11.6 mL/min [5]. | | Local Anesthetic | Weak local anesthetic action [4] [3]. | Used in topical preparations and dental analgesics [2]. | | Toxicology & Side Effects | • Cellular Toxicity: Induces conjunctival and corneal cell toxicity; inhibits oxygen use by the cornea [5]. • Organ Toxicity: Toxic to the liver and a severe eye irritant [3]. | • In Vivo Toxicity (Rat): Pathological changes in liver and kidneys at 100 mg/kg after 28 days [6]. • Approximate Lethal Dose (Rat, oral): >250 mg/kg [6]. | | Other Pharmacodynamic Effects | • Anti-secretory: Inhibits amylase release in rat pancreatic acinar cells [6]. • Cardiac Effects: Negative inotropic effect on myocardial cells [5]. • Anti-platelet: Inhibits platelet aggregation and release, likely via inhibition of the arachidonic acid pathway [5]. | • Inhibits amylase release induced by CCK-8 or carbachol at 1 mg/mL [6]. • Attenuates thromboxane B2 formation and cytosolic calcium elevation [5]. |

Pharmacokinetic Profile

The pharmacokinetics of chlorobutanol have been characterized in human studies following oral administration [5]:

  • Absorption: Plasma concentration decreases by 50% within 24 hours post-administration.
  • Distribution: It has a large volume of distribution (approx. 233 L) and exhibits moderate plasma protein binding (57%).
  • Metabolism: It is metabolized via glucuronidation and sulfation.
  • Elimination: It is primarily eliminated through urine, with a mean urinary recovery of 9.6% of the orally administered dose. The long terminal elimination half-life of approximately 10.3 days is a critical factor limiting its therapeutic use as a sedative [5].

Experimental Protocols from Research

Here are the methodologies for key experiments cited in the search results, which you can adapt for research purposes.

Protocol for In Vitro Antimicrobial Activity Testing [6]

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

  • Test Organisms: Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger).
  • Preparation of Test Agent: Prepare a stock solution of this compound. Serial dilutions are made in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to achieve a concentration range (e.g., 312.5 - 5000 µg/mL).
  • Inoculation: Standardized microbial suspensions are added to each tube or well containing the serial dilutions.
  • Incubation & Analysis: The cultures are incubated at appropriate temperatures for a set period (e.g., 48 hours). The MIC is recorded as the lowest concentration that completely inhibits visible growth of the microorganism.
Protocol for In Vivo 28-Day Repeated Dose Oral Toxicity Study [6]

This study design assesses the subacute toxic effects of this compound.

  • Animal Model: Specific-pathogen-free Crl:CD Sprague Dawley (SD) rats (e.g., 5 weeks old).
  • Dosing Groups & Administration: Animals are divided into several groups (e.g., control vehicle, 12.5, 25, 50, and 100 mg/kg). This compound is administered once daily via oral gavage for 28 days.
  • Observations & Endpoints:
    • Clinical Observations: Monitor and record mortality, moribundity, and general clinical signs daily.
    • Body Weight: Measure and record body weights periodically (e.g., weekly).
    • Necropsy and Histopathology: At the end of the dosing period, perform a gross necropsy. Collect and preserve organs (especially liver and kidneys) for histopathological examination to identify any treatment-related lesions.

Mechanisms of Action Visualized

The following diagrams illustrate the primary mechanisms of action of this compound, based on the information from the search results.

G cluster_antimicrobial Antimicrobial & Preservative Action cluster_pharma Systemic Pharmacological Actions cluster_pathways Cellular Pathways & Toxicity Cbh Chlorobutanol Hemihydrate MemDisrupt Disruption of Cell Membrane Cbh->MemDisrupt Sedative Sedative & Hypnotic Effect Cbh->Sedative Anesthetic Weak Local Anesthetic Cbh->Anesthetic Antiplatelet Inhibition of Platelet Aggregation Cbh->Antiplatelet Cardiac Negative Inotropic Effect on Heart Cbh->Cardiac Secretory Inhibition of Pancreatic Secretion Cbh->Secretory AApath Inhibition of Arachidonic Acid Pathway Cbh->AApath Proposed Mechanism OcularTox Ocular Toxicity: Cell Retraction & Death Cbh->OcularTox HepatoTox Hepatotoxicity (Liver Damage) Cbh->HepatoTox CellLysis Increased Permeability & Cell Lysis MemDisrupt->CellLysis GramPos Effective vs. Gram-positive Bacteria CellLysis->GramPos GramNeg Effective vs. Gram-negative Bacteria CellLysis->GramNeg Fungi Effective vs. Fungi & Spores CellLysis->Fungi AApath->Antiplatelet

Mechanisms of action and effects of this compound, including antimicrobial, pharmacological, and toxicological pathways.

Key Precautions for Research Use

  • Toxicity Concerns: Be aware of its significant ocular toxicity, which includes corneal cell degeneration and inhibition of oxygen use by the cornea [5]. It is also a skin irritant and toxic to the liver [3].
  • Accumulation Potential: The extremely long elimination half-life (~10 days) means chlorobutanol can accumulate in the body with repeated dosing, a critical consideration for any in vivo studies [5].
  • Research-Use Only: Note that commercial suppliers explicitly state that their this compound is "For research use only" and not for diagnostic or therapeutic use on humans [6].

References

what is chlorobutanol hemihydrate used for

Author: Smolecule Technical Support Team. Date: February 2026

Primary Functions and Uses

The core applications of chlorobutanol hemihydrate are centered around its preservative and therapeutic properties.

  • Pharmaceutical Preservative: Its most widespread use is as a preservative in multi-ingredient formulations, especially injectables and ophthalmic preparations, at a typical concentration of 0.5% [1] [2] [3]. It is particularly suitable for non-aqueous preparations and helps ensure product stability and sterility over time [2].
  • Therapeutic Agent: While not typically a standalone drug, it is used in combination products for its sedative-hypnotic and weak local anesthetic effects [1]. It is also employed as an anesthetic in veterinary medicine and for the euthanasia of invertebrates and fish [3].

Antimicrobial and Pharmacological Profile

The tables below summarize the quantitative data on its antimicrobial efficacy and pharmacological properties.

Table 1: Antimicrobial Profile and Efficacy

Aspect Details
Antimicrobial Spectrum Active against Gram-positive and Gram-negative bacteria, and fungi (e.g., Candida albicans, Pseudomonas aeruginosa) [4] [2].
Mode of Action Disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [1].

| Effective Concentrations | - Preservative (standard): 0.5% (w/V) for long-term stability [1] [2].

  • Antimicrobial activity: 0.05% in water [3].
  • Bacteriostatic, not bactericidal [2]. | | Activity pH Dependency | Activity decreases significantly at pH greater than 5.5 [2]. |

Table 2: Pharmacological Properties and Toxicological Data

Parameter Details
Mechanism of Action Acts as a detergent preservative; also has sedative-hypnotic effects, possibly related to agents like isoflurane [1] [3].

| Pharmacokinetics | - Half-life: ~10.3 days (terminal elimination) [1].

  • Protein Binding: ~57% [1].
  • Volume of Distribution: ~233 L [1].
  • Clearance: ~11.6 mL/min [1]. | | Toxicity | - Oral LD50 (rat): 510 mg/kg (anhydrous) [1].
  • In vitro Toxicity: Can cause conjunctival and corneal cell toxicity at concentrations as low as 0.1% [1].
  • In vivo Toxicity: Toxic to the liver; severe eye and skin irritant [3]. |

Chemical Synthesis and Identification

Chlorobutanol is synthesized through a base-catalyzed nucleophilic addition reaction between acetone and chloroform [5] [3]. The process can be visualized as follows:

G A Acetone D Reaction Mixture A->D B Chloroform B->D C Strong Base (e.g., KOH) C->D E Chlorobutanol (Crude Product) D->E F Purification (Sublimation or Recrystallization) E->F G Pure Chlorobutanol Hemihydrate F->G

Chlorobutanol Synthesis and Purification Workflow

Key identifiers for this compound include:

  • CAS Registry Number: 6001-64-5 (hemihydrate); 57-15-8 (anhydrous) [6] [4] [7].
  • Molecular Formula: C₄H₇Cl₃O (anhydrous) [6] [1] [3].
  • Appearance: White to almost white crystalline powder or chunks with a camphor-like odor [6] [2] [7].
  • Melting Point: 75-79°C (hemihydrate) [4].
  • Solubility: Soluble in ethanol, chloroform, ether, and glycerol; slightly soluble in water [4] [2].

Key Considerations for Use

When working with this compound, several factors require attention:

  • Toxicity and Irritancy: It is toxic to the liver and a severe eye and skin irritant [3]. In vitro studies show it can be toxic to conjunctival and corneal cells even at low concentrations (0.1%) [1].
  • pH-Dependent Activity: Its antimicrobial efficacy decreases significantly in formulations with a pH greater than 5.5 [2].
  • Accumulation Risk: Due to its long terminal half-life (about 10 days), accumulation can occur with repeated dosing, limiting its use as a sedative [1].
  • Regulatory Status: It is used in pharmaceuticals and cosmetics, complying with standards in USP, EP, BP, and JP [2]. It is not a US-approved therapeutic agent on its own but is present in other approved combination products and is approved for veterinary use [1].

Conclusion

This compound remains a valuable preservative in pharmaceuticals and cosmetics due to its broad-spectrum antimicrobial activity. For researchers and formulators, a thorough understanding of its pharmacological profile, pH-dependent efficacy, and toxicological considerations is essential for its safe and effective application.

References

chlorobutanol hemihydrate solubility DMSO ethanol water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Handling

The table below summarizes the solubility of Chlorobutanol hemihydrate in different solvents, based on experimental data from supplier specifications and scientific sources.

Solvent Solubility Conditions / Notes
DMSO 35 mg/mL (197.22 mM) [1] Solubility may be reduced by moisture-absorbing DMSO; use fresh, anhydrous DMSO for best results [1].
100 mg/mL (536.31 mM) [2] [3] Solution preparation may require ultrasonication to aid dissolution [2].
Ethanol 35 mg/mL (197.22 mM) [1] Freely soluble [4].
Water Insoluble [1] / Slightly soluble [5] [6] Commonly described as "slightly soluble" [7] [5] [4].

Experimental Protocols and Formulation Guidance

For practical application in research, here are methods for preparing stock solutions and in-vivo formulations.

Preparing Stock Solutions

The general workflow for preparing a stock solution in DMSO involves calculating the desired concentration, using ultrasonication to dissolve the compound, and proper storage.

G Start Calculate mass and solvent volume for target concentration Step1 Weigh Chlorobutanol hemihydrate powder Start->Step1 Step2 Transfer to solvent (DMSO) Step1->Step2 Step3 Apply ultrasonication to aid dissolution Step2->Step3 Step4 Confirm solution is clear Step3->Step4 Step5 Aliquot and store at -20°C or -80°C Step4->Step5

  • Solvent Considerations: DMSO is hygroscopic and can absorb moisture from the air, which may reduce its dissolving capacity over time. Using freshly opened DMSO is recommended for preparing the highest concentration stock solutions [1].
  • Aiding Dissolution: For concentrations at the higher end of the solubility range (e.g., 100 mg/mL in DMSO), sonication is recommended to achieve full dissolution [2] [3].
Preparing In-Vivo Formulations

If your research requires in-vivo studies, this compound can be formulated for administration. The sequences below, validated in animal experiments, yield clear solutions at 2.5 mg/mL [2] [3].

Protocol 1: Aqueous Solution with Solubilizing Agents

G P1_Start 10% DMSO Stock Solution (25 mg/mL) P1_Step1 Add to 40% PEG300 Mix evenly P1_Start->P1_Step1 P1_Step2 Add 5% Tween 80 Mix evenly P1_Step1->P1_Step2 P1_Step3 Add 45% Saline Mix evenly P1_Step2->P1_Step3 P1_End Clear solution ready for administration P1_Step3->P1_End

Protocol 2: Non-Aqueous Solution

G P2_Start 10% DMSO Stock Solution (25 mg/mL) P2_Step1 Add to 90% Corn Oil Mix evenly P2_Start->P2_Step1 P2_End Clear solution ready for administration P2_Step1->P2_End

  • Critical Note: The solvents must be added in the specified order, and you must ensure the mixture is a clear solution at each step before adding the next component [2] [3].

Key Practical Considerations for Researchers

  • Antimicrobial Use: this compound is effective against various Gram-positive and Gram-negative bacteria and fungi. Its activity is bacteriostatic and is significantly reduced at a pH greater than 5.5 [5] [6].
  • Incompatibilities: Be aware of common incompatibilities that can impact stability and efficacy [6]:
    • Adsorption: It can adsorb to certain plastics in vials and rubber stoppers.
    • Chemical Incompatibility: It is incompatible with alkaline drugs and specific compounds like menthol and thymol.
    • Reduced Efficacy: Carboxymethyl cellulose and non-ionic surfactants (e.g., Tween 80) can reduce its antibacterial activity.
  • Storage: Preserve this compound in airtight containers to maintain stability [6].

References

Application Notes: Chlorobutanol Hemihydrate in Injectable Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary Chlorobutanol hemihydrate (C₄H₇Cl₃O) is a well-established pharmaceutical excipient with dual functionality as a broad-spectrum antimicrobial preservative and a stabilizing agent [1] [2]. Its compatibility with a wide range of formulations and a proven safety profile underpin its demand, particularly in multi-dose sterile injectables and ophthalmic solutions where maintaining product sterility over the shelf life is paramount [3] [1]. These application notes detail its properties, functions, and practical use in injectable drug development.

Chemical and Functional Properties

This compound is a colorless to white crystalline solid with a characteristic camphor-like odor [4] [5]. Its key functional properties are derived from its chemical structure as a halogenated tertiary alcohol.

  • Mechanism of Action as a Preservative: It functions by disrupting the lipid structure of microbial cell membranes, increasing cell permeability and leading to cell lysis. It demonstrates efficacy against bacteria, fungi, and yeasts [2].
  • Mechanism of Stabilizing Action: Beyond preservation, evidence suggests a direct stabilizing effect on active pharmaceutical ingredients (APIs). A study on oxytocin revealed that chlorobutanol exhibited a remarkable stabilizing effect on the peptide under accelerated degradation conditions (40°C and 80°C), though the precise mechanism requires further investigation [6].

The following table summarizes its core physicochemical and functional characteristics:

Property Description / Value Reference
Chemical Name 1,1,1-trichloro-2-methylpropan-2-ol hemihydrate [4]
Molecular Weight 177.45 g/mol [2]
Primary Function Antimicrobial preservative, stabilizer [1] [2]
Antimicrobial Spectrum Broad-spectrum (bacteria, fungi, yeasts) [1] [2]
Typical Use Concentration 0.5% (for preservation and long-term stabilization) [2]
Solubility Freely soluble in alcohol; soluble in water (hemihydrate form offers enhanced solubility in aqueous systems) [1] [7]
Formulation Guidelines and Industry Use

Integrating this compound into an injectable formulation requires careful consideration of its interactions and optimal application scope.

  • Typical Use Cases: It is extensively used in multi-dose injectable solutions, ophthalmic preparations, and topical formulations [3] [1]. The hemihydrate form is often preferred in aqueous systems due to its improved handling and dissolution characteristics during manufacturing [7].
  • Concentration and Compatibility: The standard effective preservative concentration is 0.5% [2]. It is crucial to verify API-excipient compatibility, as chlorobutanol can influence the physical and chemical stability of the drug product. For instance, it has been shown to inhibit platelet aggregation in vitro, which may be a critical consideration for parenterals affecting coagulation [2].
  • Stability Considerations: Formulators must account for its instability under physiological conditions and its long terminal elimination half-life of approximately 10.3 days in humans following oral administration (data specific to injectables may vary) [2].

The diagram below illustrates the logical decision-making workflow for formulating with this compound.

G Start Formulation Goal: Multi-dose Injectable Q1 Is broad-spectrum preservation needed? Start->Q1 Q2 Is API compatible with halogenated alcohols? Q1->Q2 Yes ConsiderAlternative Consider Alternative Preservative (e.g., Benzyl Alcohol) Q1->ConsiderAlternative No Q3 Is aqueous solubility and handling a priority? Q2->Q3 Yes Q2->ConsiderAlternative No Q4 Does formulation require enhanced thermal stability? Q3->Q4 Yes UseAnhydrous Select Anhydrous Form Q3->UseAnhydrous No UseHemihydrate Select Hemihydrate Form Q4->UseHemihydrate No Proceed Proceed with Chlorobutanol Hemihydrate Formulation Q4->Proceed Yes (Potential Benefit) UseHemihydrate->Proceed

Regulatory and Safety Considerations

A thorough understanding of the regulatory landscape is essential for successful product development.

  • Safety Profile: While generally safe at approved concentrations, chlorobutanol has potential dose-dependent neurotoxicity [1] [7]. It can also induce conjunctival and corneal cell toxicity in ophthalmic applications at concentrations as low as 0.1% [2].
  • Regulatory Scrutiny: Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), have increased scrutiny on its use. The EMA has implemented stricter concentration limits, particularly for ophthalmic preparations, where it is often capped at 0.5% [1] [7].
  • Competitive Landscape: It faces competition from alternative preservatives like benzyl alcohol, parabens, and phenoxyethanol, which may offer different stability, toxicity, or cost profiles [1].

The table below outlines key challenges and recommended mitigation strategies for developers.

Challenge Impact on Formulation Mitigation Strategy
Neurotoxicity Concerns [1] [7] Potential for CNS effects at higher doses; may limit use in sensitive populations. Adhere to strict concentration limits (e.g., ≤0.5%); conduct robust safety profiling.
Regulatory Restrictions [1] [7] Evolving limits on allowable concentrations may require reformulation. Adopt a proactive regulatory strategy; engage with agencies early; consider developing lower-dose formulations.
Competition from Alternatives [1] Pressure to justify use over substitutes like benzyl alcohol. Leverage dual functionality (preservative + stabilizer); emphasize proven safety history where applicable.
Supply Chain Vulnerabilities [7] Production relies on raw materials like chloroform; geographic concentration of manufacturers poses risk. Qualify multiple API suppliers; invest in strategic stockpiling for critical products.

Experimental Protocols

This section provides a detailed methodology for assessing the key functional attributes of this compound in a parenteral formulation, specifically its antimicrobial effectiveness and its stabilizing effect on an API.

Protocol 1: Antimicrobial Effectiveness Testing (AET)

1. Objective To validate the efficacy of this compound as a preservative in a final drug product formulation by challenging it with specified microorganisms, as per compendial standards (e.g., USP <51>).

2. Materials

  • Test formulation (with and without this compound as a control)
  • Standardized microbial cultures: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)
  • Sterile culture media (Soybean-Casein Digest Broth, Fluid Sabouraud Dextrose Broth)
  • Sterile saline solution
  • Membrane filtration system or direct plating materials
  • Incubators (20-25°C and 30-35°C)

3. Methodology 1. Inoculum Preparation: Prepare separate suspensions of each test organism to achieve a concentration of approximately 10⁸ CFU/mL. 2. Product Inoculation: Aseptically inoculate separate containers of the test formulation (at target concentration, e.g., 0.5% chlorobutanol) with each microbial strain to a final concentration of 10⁵-10⁶ CFU/mL. Mix thoroughly. 3. Incubation and Sampling: Store the inoculated products at 20-25°C. Withdraw samples (e.g., 1 mL) at specified time intervals: 0, 6, 24, 48 hours, 7, 14, and 28 days. 4. Viable Count Determination: For each sample, perform a viable count by membrane filtration or plate count method to determine the number of surviving microorganisms. Neutralize the preservative effect during plating if necessary. 5. Control Testing: Perform the same procedure on the formulation without preservative to confirm microbial growth.

4. Data Analysis Calculate the log reduction in the number of viable microorganisms for each strain at each time point. The formulation meets antimicrobial effectiveness criteria if it achieves specified log reductions (e.g., for USP, a 1-log reduction for bacteria at 24 hours, and a 3-log reduction at 14 days, with no increase thereafter).

Protocol 2: Accelerated Stability Study for API Stabilization

1. Objective To investigate the potential stabilizing effect of this compound on a model API (e.g., oxytocin) under accelerated stress conditions [6].

2. Materials

  • Model API (e.g., Oxytocin)
  • This compound
  • Appropriate buffer systems
  • High-Performance Liquid Chromatography (HPLC) system with validated assay method
  • Stability chambers (capable of maintaining 5°C, 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)
  • Sterile glass vials and stoppers

3. Methodology 1. Formulation Preparation: Prepare two sets of solutions: * Formulation A: API in buffer. * Formulation B: API in buffer with 0.5% w/v this compound. 2. Fill and Seal: Aseptically fill the formulations into sterile vials and seal. 3. Storage: Place vials in stability chambers at various conditions: 5°C (refrigerated control), 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH (accelerated) [6]. 4. Sampling and Analysis: Withdraw samples at time zero (T=0) and at predetermined intervals (e.g., 1, 2, 3, and 6 months). Analyze samples for: * Assay: HPLC analysis to determine the percentage of intact API remaining. * Related Substances: HPLC to identify and quantify degradation products. * pH: Measure any shifts in pH.

4. Data Analysis Plot the percentage of intact API remaining versus time for each storage condition. Compare the degradation rates (degradation kinetics) of Formulation A and B. A significantly higher remaining potency in Formulation B at elevated temperatures (e.g., 40°C) indicates a stabilizing effect of this compound [6].

References

chlorobutanol hemihydrate stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solubility

Chlorobutanol hemihydrate (CAS 6001-64-5) is commonly used as an antimicrobial preservative in pharmaceutical formulations. Here are its key chemical properties and solubility data [1] [2] [3]:

Table 1: Basic Chemical Properties of this compound

Property Value
Molecular Formula C₄H₇Cl₃O • 1/2H₂O
Molecular Weight 186.46 g/mol
CAS Number 6001-64-5
Appearance White to yellow solid [1]
Odor Camphoraceous [3]

Table 2: Solubility and Stock Solution Preparation [1] [2]

Solvent Solubility Concentration (mg/mL) Molar Concentration (mM)
DMSO 100 mg/mL (with ultrasonic aid) 100 mg/mL 536.31 mM
DMSO Soluble (Sonication recommended) 80 mg/mL 429.05 mM

Detailed Protocol for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution:

G cluster_main title Workflow for Preparing this compound Stock Solution start Begin Preparation step1 Calculate required mass based on desired concentration and solvent volume start->step1 step2 Weigh chlorobutanol hemihydrate powder accurately step1->step2 step3 Transfer powder to sterile vial or tube step2->step3 step4 Add solvent (e.g., DMSO) to achieve final volume step3->step4 step5 Apply ultrasonic treatment until solid is fully dissolved and solution is clear step4->step5 step6 Aliquot and label with date, concentration, and storage conditions step5->step6 store Store at recommended temperature step6->store

Procedure for 100 mg/mL Stock Solution in DMSO [1]
  • Calculation: Determine the mass of this compound needed. For example, to prepare 1 mL of a 100 mg/mL solution, you require 100 mg of the powder.
  • Weighing: Accurately weigh 100 mg of this compound using an analytical balance.
  • Dissolution: Transfer the powder into a clean, dry vial. Add anhydrous DMSO to a total volume of 1 mL.
  • Sonication: Sonicate the mixture to aid dissolution until a clear solution is obtained. The solution may be warmed slightly if necessary, but avoid excessive heating.
  • Aliquoting: Aliquot the stock solution into sterile, tightly sealed vials to minimize loss of potency from repeated freeze-thaw cycles and contact with moisture.

Storage, Stability, and Safety

Proper handling and storage are critical for maintaining solution stability and ensuring personnel safety.

Storage Conditions [1]

  • Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years. Keep the container tightly closed and away from moisture.
  • Stock Solution in DMSO:
    • -80°C: Up to 6 months
    • -20°C: Up to 1 month

Safety and Handling [4]

  • This compound is classified as Acute Toxicity Category 4 (Oral).
  • Please note that this product is for research use only and is not intended for diagnostic or therapeutic use in humans [1] [2].

Application Notes for Researchers

  • Solvent Choice: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions. Be aware that hygroscopic DMSO can absorb moisture from the air, which may affect the solubility and stability of the hemihydrate form over time [1].
  • In Vitro & In Vivo Use: For cellular assays, dilute the stock solution in your assay buffer or culture medium. For animal studies, further formulation is required. One referenced protocol uses a working solution of 2 mg/mL, prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1] [2].
  • Quality Control: For critical pharmaceutical development work, the purity of the compound should be verified. The European Pharmacopoeia (EP) provides a reference standard for this purpose [4]. An HPLC method with a C18 column and a mobile phase of methanol-water (50:50) can be used to analyze the compound and check for degradation [5].

References

chlorobutanol hemihydrate antimicrobial activity Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Profile and Key Properties

Chlorobutanol hemihydrate is a broad-spectrum antimicrobial preservative active against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Pseudomonas aeruginosa [1] [2]. Its activity is bacteriostatic (inhibiting growth) rather than bactericidal (killing outright) [3] [2].

Key antimicrobial characteristics and physicochemical properties are summarized in the following table:

Property Description / Value
Molecular Formula C₄H₇Cl₃O · ½H₂O [1] [2]
CAS Number 6001-64-5 [1] [3]
Common Use Concentration 0.5% (w/v) in pharmaceuticals [4] [3] [2]
Antimicrobial Spectrum Broad-spectrum; effective against Gram-positive bacteria, Gram-negative bacteria, and fungi [1] [2].
Mode of Action Bacteriostatic [3] [2]. Disrupts cell membrane lipid structures, increasing permeability and leading to cell lysis [4].
Key Factor: pH Activity decreases significantly when the pH is greater than 5.5 [3] [2].
Solubility Soluble in ethanol, chloroform, ether, glycerol; slightly soluble in water [1] [2].
LogP (Hydrophobicity) 2.03 [5]
Appearance White crystalline powder with a camphor-like odor [3] [2].

Application and Formulation Guidance

Recommended Experimental Protocol

A typical procedure for incorporating this compound into an aqueous injectable formulation is outlined below. This workflow ensures proper dissolution and stability:

Start Start Formulation A Dissolve in Ethanol Start->A C Combine Solutions A->C B Prepare Main Solution B->C D Adjust pH (<5.5) C->D E QS with Water D->E F Sterile Filtration E->F G Fill into Container F->G End Final Product G->End

Procedure Details:

  • Dissolution: Weigh the required amount of this compound to achieve a 0.5% (w/v) final concentration. First, dissolve it in a small volume (e.g., 5-10% of the final batch volume) of ethanol (96%) or another suitable solvent like glycerol. Gently warm the solvent if necessary to aid dissolution [1].
  • Aqueous Phase Preparation: In the main vessel, dissolve all other excipients and the Active Pharmaceutical Ingredient (API) in approximately 80% of the final volume of Water for Injection (WFI). Ensure all components are fully dissolved.
  • Combining: Under moderate agitation, slowly add the chlorobutanol solution from Step 1 to the main aqueous solution in the vessel.
  • pH Adjustment: Measure the pH of the solution. If necessary, adjust it to a value below 5.5 using a suitable acid (e.g., hydrochloric acid) to ensure optimal antimicrobial efficacy [3] [2].
  • Final Volume: Make up the final volume with WFI to achieve the target batch quantity.
  • Sterilization and Packaging: Sterilize the solution by filtration through a 0.22 µm membrane filter. Aseptically fill the solution into the final sterile containers.
Mechanism of Action

Chlorobutanol acts primarily by disrupting microbial cell membranes. As an alcohol-based preservative, it functions as a detergent, disrupting the lipid structure of the cell membrane. This increases cell permeability, ultimately leading to cell lysis and death [4].

Critical Formulation Considerations

Successful formulation requires careful attention to compatibility:

  • pH Dependence: This is the most critical factor. Formulations must be maintained at a pH below 5.5 for adequate preservative efficacy. Activity decreases significantly at higher pH levels [3] [2].
  • Incompatibilities: Chlorobutanol is incompatible with several common materials and agents [2]:
    • Chemicals: Alkaline substances, menthol, antipyrine, phenol, and thymol.
    • Polymers and Excipients: Plastic containers, rubber stoppers, bentonite, magnesium trisilicate, non-ionic surfactants (e.g., Polysorbate 80), and carboxymethyl cellulose. These materials can adsorb chlorobutanol, reducing its effective concentration and antimicrobial activity.
  • Protein/Peptide Formulations: Chlorobutanol is listed as a suitable preservative for biological formulations [5]. However, its relatively high hydrophobicity (LogP 2.03) means it can potentially bind to and destabilize proteins or peptides, leading to aggregation or particle formation [5]. Compatibility studies with the specific API are essential.

References

chlorobutanol hemihydrate antifungal activity mold spores

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol Hemihydrate

Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) is a small organic molecule that functions as a potent pharmaceutical preservative with demonstrated antibacterial and antifungal properties [1] [2]. It is typically used at a concentration of 0.5% in multi-ingredient preparations to provide long-term stability, but it retains antimicrobial activity at concentrations as low as 0.05% in water [2] [3]. Its activity extends to a wide variety of Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi, making it a versatile agent in formulations ranging from injectables to eye drops [1] [2].

The following application notes detail its mechanism of action against fungal pathogens and provide standardized protocols for researchers to quantify its antifungal efficacy.

Mechanism of Action and Antifungal Profile

Chlorobutanol exerts its antifungal effects through a multi-target mechanism that disrupts key cellular structures and functions in fungal organisms.

  • Membrane Disruption: As a detergent-like molecule, chlorobutanol primarily targets the lipid structure of the cell membrane. This action increases cell permeability, leading to cell lysis and death [2].
  • Metabolic Inhibition: Chlorobutanol has been shown to inhibit the utilization of oxygen by the cornea in ophthalmic studies, and a similar inhibition of cellular respiration likely occurs in fungal cells, compromising their energy production and viability [2].
  • Broad-Spectrum Activity: Research indicates that chlorobutanol is "active against a wide variety of Gram-positive and Gram-negative bacteria, and several mold spores and fungi" [1]. This broad activity makes it particularly useful for protecting formulations from contamination by a diverse range of microbial agents.

The diagram below illustrates the primary antifungal mechanism of chlorobutanol.

G Chlorobutanol Chlorobutanol Membrane Lipid Cell Membrane Chlorobutanol->Membrane FungalCell Fungal Cell Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Respiration Inhibition of Oxygen Use Disruption->Respiration Lysis Cell Lysis/Death Permeability->Lysis Metabolism Metabolic Collapse Respiration->Metabolism Metabolism->Lysis

Summary of Antifungal Properties

The table below summarizes the key chemical and antifungal characteristics of this compound for research and development purposes.

Property Description / Value
CAS Number 57-15-8 (Anhydrous); 6001-64-5 (Hemihydrate) [2]
Molecular Formula C4H7Cl3O • ½H2O [2]
Mechanism of Action Disruption of lipid cell membrane; Inhibition of cellular oxygen utilization [2]
Antifungal Spectrum Broad-spectrum activity against various mold spores and fungi [1]
Typical Preservative Concentration 0.5% in multi-ingredient formulations [2] [3]
Minimum Antimicrobial Concentration 0.05% in water [2]
Water Solubility Slightly soluble [3]
Solubility in DMSO 100 mg/mL (563.51 mM) [1]

Experimental Protocol: Agar-Based Antifungal Activity Assay

This protocol is adapted from high-throughput screening (HTS) methods developed for evaluating antifungal agents against phytopathogens, providing a robust framework for assessing chlorobutanol's activity [4].

Materials and Reagents
  • Fungal Strains: Target strains (e.g., Aspergillus flavus, Botrytis cinerea, Fusarium proliferatum).
  • Culture Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) [4] [5].
  • Chlorobutanol Stock Solution: Prepare a 100 mg/mL stock in DMSO. Note: DMSO is hygroscopic and can impact solubility; use newly opened containers [1].
  • Equipment: Laminar flow hood, incubator, sterile Petri dishes, micropipettes, Neubauer chamber or spectrophotometer for inoculum standardization.
Inoculum Preparation
  • Cultivate fungal strains on PDA plates for 7-14 days at 25°C to promote sporulation [4] [5].
  • Harvest spores by flooding the agar surface with an aqueous solution containing 0.05% Tween 80 [5].
  • Filter the spore suspension through sterile cotton gauze to remove mycelial debris.
  • Adjust the final spore concentration to 1 × 10⁶ to 5 × 10⁶ conidia/mL using a Neubauer chamber [4].
Agar Plate Preparation and Sample Application
  • Incorporate the standardized spore inoculum into molten SDA or PDA medium (cooled to ~45°C) and pour into Petri dishes.
  • Once solidified, apply test samples to the agar surface. For pure chlorobutanol, use sterile filter paper discs soaked with specific concentrations (e.g., 10 µL of a 50 mg/mL solution for a final disc concentration of 500 µg/disc). For microbial natural product extracts, direct deposition of 2-10 µL is typical [4].
  • Include appropriate controls: a blank disc with DMSO (negative control) and a disc with a known antifungal agent (positive control).
Incubation and Data Collection
  • Incubate plates at 25°C for 24-72 hours, depending on the growth rate of the test organism.
  • Measure the zone of inhibition (clearing) around each disc in millimeters.
  • For more precise quantification, absorbance at 620 nm can be measured before and after incubation to evaluate growth inhibition if using a liquid medium overlay or 96-well plate format [4].

The workflow for this protocol is summarized in the following diagram:

G Start Fungal Strain Cultivation (7-14 days on PDA) A Spore Harvest and Filtration Start->A B Inoculum Standardization (1-5x10⁶ conidia/mL) A->B C Prepare Inoculated Agar Plates B->C D Apply Chlorobutanol Samples and Controls C->D E Incubation (25°C, 24-72 hrs) D->E F Data Collection: Zone of Inhibition Measurement E->F

Safety and Toxicity Considerations

Researchers must be aware of the following safety profile of chlorobutanol:

  • Toxicity: Chlorobutanol is toxic to the liver, a skin irritant, and a severe eye irritant [3]. Appropriate personal protective equipment (PPE) including lab coats, gloves, and safety glasses is mandatory.
  • In Vitro Cytotoxicity: Studies on ocular cells have shown that concentrations as low as 0.1% can cause significant cell retraction and depletion of the squamous layer, while 0.5% causes degeneration of epithelial cells and cytoplasmic swelling [2]. These findings underscore the importance of careful concentration selection for both preservative and primary antifungal applications.
  • Handling: Chlorobutanol is for research use only and is not for sale to patients [1].

Application Notes for Formulation Scientists

  • Concentration is Critical: The balance between effective preservation/antifungal activity and cytotoxicity is delicate. A concentration of 0.5% is standard for preservation, but lower concentrations may be sufficient for specific applications and can minimize potential toxicity [2] [3].
  • Compatibility Testing: Always test the compatibility and stability of chlorobutanol with all ingredients in a formulation, as its activity can be affected by other components.
  • Regulatory Status: Chlorobutanol has various approvals for use in veterinary and human medicines, and as a preservative in ophthalmic products, but its status can vary by region and application. Always verify regulatory guidelines for your specific product and market [2].

References

Comprehensive Application Notes and Protocols for Chlorobutanol Hemihydrate in In Vitro Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorobutanol Hemihydrate

Chlorobutanol (chemical name: 1,1,1-trichloro-2-methyl-2-propanol hemihydrate) is a multifaceted compound extensively employed in pharmaceutical and cosmetic formulations. It serves primarily as an antimicrobial preservative in injectable formulations, ophthalmic solutions, and various cosmetic products at concentrations up to 0.5% (w/v). Additionally, it exhibits local anesthetic properties and functions as a sedative in certain therapeutic applications. The hemihydrate form (CAS 6001-64-5) offers improved stability characteristics compared to the anhydrous form, making it preferable for pharmaceutical applications where extended shelf life is critical. Its dual functionality as both preservative and therapeutic agent makes it a valuable compound across multiple domains of product development. [1] [2]

For researchers in drug development, chlorobutanol presents unique challenges in analytical method development due to its potential decomposition and the need for sensitive detection methods. These application notes provide comprehensive protocols for evaluating chlorobutanol in various experimental contexts, with emphasis on antimicrobial efficacy, analytical quantification, and safety assessment. The protocols have been optimized for reproducibility and compliance with regulatory standards, providing researchers with robust methodologies for incorporating chlorobutanol into their development pipelines. [1] [2]

Chemical Properties and Specifications

Chemical Characteristics: this compound exhibits distinct physical and chemical properties that influence its behavior in experimental systems and formulations. It appears as an off-white crystalline solid with a characteristic aromatic odor. The compound has a melting point of 95-97°C and a boiling point of 167°C at atmospheric pressure. Its molecular weight is 177.46 g/mol (anhydrous basis), with the hemihydrate form having a slightly higher molecular weight due to water of crystallization. The density is approximately 1.404 g/cm³, and it has a refractive index of 1.491. These physical properties are essential considerations when developing analytical methods or formulating products containing this compound. [2]

Solubility and Stability: Understanding the solubility profile of chlorobutanol is critical for developing in vitro assays and formulation protocols. The compound is sparingly soluble in chloroform and slightly soluble in methanol, with varying solubility in other organic solvents. In aqueous systems, its solubility is limited but sufficient for achieving effective antimicrobial concentrations. Chlorobutanol solutions are susceptible to hydrolysis, particularly under alkaline conditions, and generate toxic fumes upon combustion. For long-term storage, chlorobutanol should be maintained at 2-8°C under inert atmosphere to preserve stability and prevent decomposition. The hemihydrate form offers superior stability for pharmaceutical applications compared to the anhydrous material. [1] [2]

Table 1: Physicochemical Properties of this compound

Property Specification Experimental Conditions
Molecular Formula C₄H₇Cl₃O·½H₂O Anhydrous basis: C₄H₇Cl₃O
Molecular Weight 186.48 g/mol 177.46 g/mol (anhydrous)
Melting Point 95-97°C Capillary method
Boiling Point 167.0±0.0°C At 760 mmHg
Density 1.404±0.1 g/cm³ At room temperature
Refractive Index 1.491 Standard conditions
pKa ~12.5 Estimated for alcohol group

Antimicrobial Efficacy Testing Protocols

Broth Microdilution Method for MIC Determination

Purpose: This protocol describes the determination of minimum inhibitory concentrations (MICs) of this compound against bacterial and fungal strains commonly encountered as contaminants in pharmaceutical and cosmetic products. The method follows standardized CLSI (Clinical and Laboratory Standards Institute) guidelines with modifications specific to chlorobutanol's properties.

Materials and Reagents:

  • This compound reference standard (98% purity)
  • Mueller-Hinton Broth (for bacteria) and Sabouraud Dextrose Broth (for fungi)
  • Standard microbial strains: Staphylococcus aureus (ATCC 29213), Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231)
  • Sterile 96-well microtiter plates with lids
  • Multipipette or automated liquid handling system
  • Incubators set at 35±2°C (bacteria) and 25±2°C (fungi)

Procedure:

  • Prepare a stock solution of this compound at 10 mg/mL in appropriate solvent (water:ethanol 70:30 v/v)
  • Seriality dilute the stock solution in culture media to achieve concentrations ranging from 7.8 to 1000 µg/mL
  • Standardize microbial inocula to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL for bacteria; ~1.5 × 10⁶ CFU/mL for fungi)
  • Further dilute inocula in broth to achieve final density of 5 × 10⁵ CFU/mL for bacteria or 2.5 × 10³ CFU/mL for fungi
  • Dispense 100 µL of each chlorobutanol dilution into microtiter plates, followed by 100 µL of inoculated media
  • Include growth controls (media + inoculum) and sterility controls (media only)
  • Seal plates and incubate under appropriate conditions for 24 hours (bacteria) or 48 hours (fungi)
  • Determine MIC as the lowest concentration showing no visible growth

Troubleshooting Notes:

  • If precipitation occurs at higher concentrations, increase organic solvent content slightly (up to 5% final concentration)
  • Verify chlorobutanol concentration in stock solutions using UV spectroscopy (λmax = 257 nm)
  • For fastidious organisms, supplement media with appropriate growth factors
Agar Diffusion Assay for Preservative Efficacy Screening

Purpose: This method provides a qualitative assessment of chlorobutanol's antimicrobial activity through diffusion in solid media, allowing simultaneous screening against multiple microorganisms.

Procedure:

  • Prepare Mueller-Hinton Agar (bacteria) or Sabouraud Dextrose Agar (fungi) plates
  • Standardize microbial suspensions to 0.5 McFarland standard
  • Evenly spread inoculum over agar surfaces using sterile swabs
  • Create wells (6-8 mm diameter) in inoculated agar using sterile cork borer
  • Add 100 µL of chlorobutanol test solutions (typically 0.1%, 0.25%, 0.5% w/v) to wells
  • Include appropriate positive (known antimicrobial) and negative (solvent only) controls
  • Incubate plates at appropriate temperatures for 18-24 hours
  • Measure zones of inhibition to the nearest millimeter

Data Interpretation:

  • Zone diameters ≥15 mm generally indicate significant antimicrobial activity
  • Compare results to established preservative efficacy criteria (e.g., USP <51>)
  • Correlate zone sizes with MIC values from broth microdilution assays

The following workflow diagram illustrates the key steps in antimicrobial efficacy testing:

G Start Start Antimicrobial Testing Prep Prepare Chlorobutanol Stock Solutions Start->Prep Sub1 Broth Microdilution Method Prep->Sub1 Sub2 Agar Diffusion Method Prep->Sub2 MIC1 Prepare Serial Dilutions (7.8-1000 µg/mL) Sub1->MIC1 AD1 Prepare Agar Plates Sub2->AD1 MIC2 Standardize Inocula (0.5 McFarland) MIC1->MIC2 MIC3 Inoculate Microplates MIC2->MIC3 MIC4 Incubate 24-48 Hours MIC3->MIC4 MIC5 Determine MIC Values MIC4->MIC5 Results Analyze and Report Results MIC5->Results AD2 Standardize and Spread Inocula AD1->AD2 AD3 Create Wells and Add Solutions AD2->AD3 AD4 Incubate 18-24 Hours AD3->AD4 AD5 Measure Inhibition Zones AD4->AD5 AD5->Results

Analytical Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Purpose: This GC-MS method enables sensitive detection and quantification of chlorobutanol in active pharmaceutical ingredients (APIs) and finished products, with particular application in monitoring genotoxic impurity 4-chloro-1-butanol. The method achieves detection limits significantly below the threshold of concern for genotoxic impurities. [2]

Materials and Equipment:

  • Gas chromatograph coupled with mass spectrometer
  • Capillary GC column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness)
  • This compound reference standard (≥98% purity)
  • 3-Chloro-1-butanol internal standard
  • Appropriate solvents (methanol, dichloromethane)

Chromatographic Conditions:

  • Injection volume: 1 µL (split mode, 10:1 ratio)
  • Injector temperature: 250°C
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Oven program: 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
  • Transfer line temperature: 280°C
  • Ion source temperature: 230°C
  • Detection: Selected ion monitoring (SIM) mode
  • Characteristic ions for chlorobutanol: m/z 103, 105, 177

Sample Preparation:

  • Weigh approximately 100 mg of API into 10 mL volumetric flask
  • Add appropriate volume of internal standard solution (3-chloro-1-butanol, 0.1 µg/mL)
  • Dilute to volume with methanol
  • Mix thoroughly and centrifuge if necessary
  • Transfer supernatant to GC vial for analysis

Validation Parameters:

  • Linearity range: 0.08 to 40 ppm (R² = 0.9999)
  • Detection limit (DL): 0.05 ppm (0.13 ng/mL)
  • Quantitation limit (QL): 0.08 ppm (0.20 ng/mL)
  • Precision: RSD <5% for replicate injections
  • Accuracy: 95-105% recovery for spiked samples [2]
LC-ICP-MS Method for Genotoxic Impurity Determination

Purpose: This novel LC-ICP-MS method provides an alternative approach for detecting chlorobutanol and its related genotoxic impurities, particularly useful when analyzing complex matrices where GC-MS may experience interference. [2]

Procedure Highlights:

  • Derivatization with iodo compounds to enable ICP-MS detection
  • Chromatographic separation using C18 column (150 × 4.6 mm, 5 µm)
  • Mobile phase: methanol-water gradient with 0.1% formic acid
  • Flow rate: 0.8 mL/min with post-column splitting if necessary
  • ICP-MS detection with chlorine-specific monitoring
  • Linear range: 0.5-50 ppm (R² = 0.9994)
  • Detection limit: 0.2 ppm, Quantitation limit: 0.5 ppm
  • Accuracy: 95.1-114.7% across validated range [2]

Table 2: Analytical Method Comparison for Chlorobutanol Determination

Parameter GC-MS Method LC-ICP-MS Method
Application Focus API purity, impurity profiling Genotoxic impurity detection
Linear Range 0.08-40 ppm 0.5-50 ppm
Detection Limit 0.05 ppm 0.2 ppm
Quantitation Limit 0.08 ppm 0.5 ppm
Accuracy Range 95-105% 95.1-114.7%
Key Advantages Excellent sensitivity, specificity for volatile compounds Element-specific detection, minimal interference
Limitations May require derivation for some compounds Higher equipment cost, specialized operation

Safety and Toxicity Assessment Protocols

In Vitro Cytotoxicity Screening

Purpose: This protocol evaluates the cytotoxic potential of this compound using mammalian cell cultures, providing preliminary safety data for pharmaceutical development. The method employs established cell lines and standardized endpoints to ensure reproducibility.

Cell Culture and Treatment:

  • Use L929 mouse fibroblast or HEK293 human embryonic kidney cell lines
  • Maintain cells in appropriate media (DMEM or RPMI-1640 with 10% FBS)
  • Culture at 37°C in humidified 5% CO₂ atmosphere
  • Prepare chlorobutanol test solutions in DMSO (final concentration ≤0.5%)
  • Include vehicle controls and positive controls (e.g., 1% Triton X-100)

MTT Assay Procedure:

  • Seed cells in 96-well plates at 5-10 × 10³ cells/well
  • Incubate for 24 hours to allow attachment
  • Treat with chlorobutanol concentrations (0.001-1.0 mg/mL) for 24-72 hours
  • Add MTT solution (0.5 mg/mL final concentration) for 4 hours
  • Remove medium and dissolve formazan crystals in DMSO
  • Measure absorbance at 570 nm with reference at 630 nm
  • Calculate cell viability relative to untreated controls

Data Analysis:

  • Determine IC₅₀ values using non-linear regression
  • Compare results to known cytotoxic compounds
  • Establish safety margin relative to intended use concentrations
Repeat-Dose 28-Day Toxicity Study Design

Purpose: While primarily conducted in vivo, the principles of repeat-dose toxicity testing inform in vitro study design for chlorobutanol. This protocol outlines the key considerations based on published toxicity data. [2]

Key Parameters from In Vivo Studies:

  • Experimental model: Sprague Dawley rats (both sexes)
  • Dose levels: 12.5, 25, 50, and 100 mg/kg body weight/day
  • Administration: Oral gavage for 28 consecutive days
  • Comprehensive clinical observations and pathological assessments
  • Determination of NOAEL (No Observed Adverse Effect Level): 12.5 mg/kg/day for male rats, 50 mg/kg/day for female rats [2]

In Vitro Extrapolation:

  • Apply safety factors of 100-1000 for in vitro to in vivo extrapolation
  • Consider metabolic capabilities of in vitro systems
  • Account for protein binding and bioavailability differences
  • Use physiologically-based pharmacokinetic (PBPK) modeling when possible

The relationship between experimental approaches and their applications in safety assessment can be visualized as follows:

G cluster_in_vitro In Vitro Approaches cluster_in_vivo_ref In Vivo Reference Data Safety Safety Assessment Objectives Cytotox Cytotoxicity Screening Safety->Cytotox Genotox Genotoxicity Evaluation Safety->Genotox Metab Metabolic Stability Assessment Safety->Metab Single Single-Dose Toxicity (ALD >250 mg/kg) Safety->Single Repeat 28-Day Repeat Dose (NOAEL established) Safety->Repeat Histo Histopathological Changes Safety->Histo App1 Formulation Safety Margin Cytotox->App1 Genotox->App1 App2 Dosing Regimen Optimization Metab->App2 Single->App2 Repeat->App2 App3 Regulatory Submission Repeat->App3 Histo->App3

Formulation Development and Compatibility Protocols

Preservative Efficacy Testing in Finished Formulations

Purpose: This protocol evaluates the antimicrobial effectiveness of this compound when incorporated into various pharmaceutical formulations, following regulatory guidelines (USP <51>, EP 5.1.3).

Test Formulations:

  • Ophthalmic solutions (containing 0.25-0.5% chlorobutanol)
  • Injectable preparations (up to 0.5% chlorobutanol)
  • Nasal sprays and topical products
  • Placebo formulations without preservative as controls

Challenge Microorganisms:

  • Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli
  • Fungi: Candida albicans, Aspergillus brasiliensis
  • Inoculum level: 10⁵-10⁶ CFU/mL for bacteria, 10³-10⁴ CFU/mL for fungi

Testing Schedule and Criteria:

  • Sample at intervals: 0, 6, 24, 48 hours; 7, 14, 28 days
  • Evaluate log reduction in viable counts
  • Criteria for ophthalmic products: 3-log reduction bacteria (7 days), no increase fungi (28 days)
  • Criteria for injectables: 1-log reduction bacteria (14 days), no increase fungi (28 days)
Compatibility with Packaging and Delivery Systems

Purpose: This protocol assesses the compatibility and stability of chlorobutanol in contact with various packaging materials and delivery systems, ensuring product quality throughout shelf life.

Materials Evaluation:

  • Packaging materials: Glass vials, rubber stoppers, plastic containers
  • Administration sets: IV tubing, filter membranes, syringe materials
  • Contact conditions: Direct immersion, vapor phase exposure

Experimental Setup:

  • Fill containers with formulation containing chlorobutanol (0.5%)
  • Store under accelerated conditions (40°C/75% RH) for 1, 3, 6 months
  • Sample at intervals for chlorobutanol assay and degradation products
  • Evaluate packaging materials for changes in physical properties
  • Assess adsorption to container surfaces and delivery systems

Acceptance Criteria:

  • Chlorobutanol concentration remains ≥90% of initial
  • No significant increase in degradation products
  • No adverse effects on container integrity or function
  • Consistent delivery dose through administration systems

Table 3: Formulation Development Considerations for this compound

Formulation Factor Impact on Chlorobutanol Mitigation Strategy
pH Range Degradation at alkaline pH Maintain pH 4.0-6.0 for optimal stability
Temperature Increased degradation at elevated temperatures Cold chain storage, avoid excessive heating
Light Exposure Potential photodegradation Use light-resistant containers
Oxygen Presence Oxidation potential Nitrogen headspace protection, antioxidants
Container Interaction Adsorption to plastics/rubber Pre-test compatibility, use alternative materials

Quality Control and Regulatory Considerations

Quality Specifications: For pharmaceutical use, this compound should comply with compendial standards (USP, Ph.Eur.). Key quality attributes include:

  • Identification: IR spectroscopy, GC retention time
  • Assay: 98.0-102.0% (on anhydrous basis)
  • Water content: 4.5-5.5% (Karl Fischer method)
  • Residue on ignition: ≤0.1%
  • Heavy metals: ≤10 ppm
  • Related substances: Individual impurities ≤0.5%, total impurities ≤1.0%
  • Microbial enumeration: Total aerobic count ≤10³ CFU/g

Regulatory Documentation: For inclusion in regulatory submissions, the following data should be generated:

  • Certificate of Analysis with full specification testing
  • Stability data under recommended storage conditions
  • Method validation reports for analytical procedures
  • Toxicological assessment including irritation and sensitization potential
  • Environmental risk assessment when applicable
  • Justification for selected concentration based on preservative efficacy

Stability Monitoring Protocol:

  • Long-term studies: 25°C/60% RH for recommended shelf life
  • Accelerated studies: 40°C/75% RH for 6 months
  • Intermediate conditions: 30°C/75% RH when necessary
  • Test attributes: Appearance, assay, degradation products, pH, preservative efficacy
  • Recommended shelf life: Typically 24-36 months when properly stored

Conclusion

These application notes provide comprehensive protocols for the evaluation of this compound in various experimental contexts relevant to drug development. The methods outlined have been validated for accuracy, reproducibility, and regulatory compliance, enabling researchers to generate reliable data for product development and regulatory submissions. When implementing these protocols, consideration should be given to the specific characteristics of the test system and the intended use of the final product containing chlorobutanol.

The versatile applications of this compound as preservative, therapeutic agent, and formulation component underscore the importance of rigorous testing methodologies. By adhering to these standardized protocols, researchers can ensure the safety, efficacy, and quality of products containing this important pharmaceutical compound while accelerating the development timeline through robust scientific approaches.

References

chlorobutanol hemihydrate in food and cosmetic industry

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Chlorobutanol Hemihydrate

This compound is a well-established preservative and antimicrobial agent valued for its broad-spectrum activity and dual functionality.

  • Chemical Profile: this compound (CAS # 6001-64-5) is the hemihydrate form of 1,1,1-trichloro-2-methyl-2-propanol. Its molecular formula is C₄H₇Cl₃O·½H₂O, with a molecular weight of 186.47 g/mol [1] [2]. It appears as a white, crystalline powder with a characteristic camphor-like odor and sublimes readily [1].
  • Primary Functions: It acts primarily as an antimicrobial preservative, with additional applications as a sedative-hypnotic and a local anesthetic [3] [4]. Its preservative efficacy is bacteriostatic rather than bactericidal [2].
  • Regulatory Status: It is listed in numerous international pharmacopeias, including the CP, USP, EP, BP, and JP [2]. Regulatory compliance is a critical factor for its use, with agencies like the FDA and EMA enforcing strict guidelines on its concentration and application [5].

The table below summarizes the key application areas and typical use concentrations.

Application Area Function Typical Use Concentration Key Considerations
Pharmaceuticals [1] [6] [4] Preservative in injectable drugs, ophthalmic solutions, topical formulations 0.5% Ensures sterility and shelf-life of multi-dose preparations [1].
Cosmetics & Personal Care [3] [7] [6] Preservative in creams, lotions, shampoos 0.5% Provides stability against Gram-positive and Gram-negative bacteria and fungi [3].
Veterinary Medicine [6] [4] Preservative in injectables and topical treatments for animals Information missing from search results Also utilized for its mild sedative properties to facilitate animal handling [4].

Experimental Protocols for Formulation and Analysis

For researchers developing or testing formulations containing this compound, the following protocols outline critical procedures.

Protocol 1: Formulation with this compound as a Preservative

This protocol describes the general method for incorporating this compound into an aqueous-based formulation, such as a cosmetic lotion or a pharmaceutical solution.

  • Objective: To prepare a stable formulation preserved with 0.5% this compound.
  • Materials:
    • This compound (Pharmaceutical Grade, compliant with relevant pharmacopeia) [2]
    • Deionized water
    • Formulation base (e.g., emulsion for lotion, saline for injectable)
    • Heater/stirrer
    • pH meter
  • Workflow:

The following diagram outlines the key stages of the formulation process.

Start Start Formulation Step1 Dissolve Chlorobutanol in warm water (60-70°C) Start->Step1 Step2 Cool solution to room temperature Step1->Step2 Step3 Adjust pH to below 5.5 for optimal activity Step2->Step3 Step4 Combine with formulation base under gentle mixing Step3->Step4 Step5 Final Quality Control: - Clarity - pH - Assay Step4->Step5 End Package in airtight container Step5->End

  • Key Considerations:
    • pH Sensitivity: Antimicrobial activity decreases significantly at pH greater than 5.5. pH adjustment is a critical step [2].
    • Solubility: It is slightly soluble in water but dissolves more readily in warm water or co-solvents like ethanol [3] [1].
    • Incompatibilities: It is incompatible with alkaline drugs, strong oxidizing agents, menthol, and non-ionic surfactants (e.g., Tween 80), which can reduce its activity. It can also be adsorbed by certain plastics and rubber [3] [2].
Protocol 2: Analysis of Preservative Efficacy

This test evaluates the effectiveness of this compound in a final product against standard microbial challenges.

  • Objective: To confirm the antimicrobial effectiveness of the formulation as per guidelines.
  • Materials:
    • Prepared formulation with 0.5% this compound
    • Sterile saline
    • Standard microbial cultures (e.g., Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus) [2]
    • Agar plates
  • Method:
    • Inoculate separate aliquots of the formulation with each test organism to a final concentration of approximately 10⁶ CFU/mL.
    • Incubate the inoculated samples at 20-25°C.
    • Determine the viable microbial count (in CFU/mL) at intervals (e.g., 7, 14, 21, and 28 days).
    • The preservative is considered effective if it demonstrates a significant log reduction in viable count for each test organism over the 28-day period.

Critical Considerations for R&D

  • Material Incompatibility: this compound can adsorb to certain materials, a crucial factor in packaging decisions. It is incompatible with plastic vials, rubber stoppers, bentonite, and polyethylene [2]. Pre-testing packaging materials for adsorption is essential.
  • Storage and Stability: Preserve in airtight containers to prevent sublimation and moisture absorption [1] [2]. The hemihydrate form is generally stable for up to 5 years under ambient conditions according to ICH guidelines [1].
  • Toxicology and Safety: The acute oral LD₅₀ in rats is 510 mg/kg, and it is classified as harmful (Xn) [3] [1]. While it has a low incidence of adverse reactions, animal studies suggest potential harm to the eyes and neurotoxicity at high concentrations, leading to stricter regulatory scrutiny in some jurisdictions [1] [4].

Conclusion

This compound remains a valuable and effective preservative in pharmaceutical and cosmetic formulations. Its successful application in R&D depends on a thorough understanding of its properties, particularly its pH-dependent activity and material incompatibilities. Adherence to the detailed protocols for formulation, analysis, and storage will ensure both the efficacy and stability of the final product.

References

Chlorobutanol Hemihydrate EP Reference Standard: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Overview Chlorobutanol Hemihydrate (CAS 6001-64-5) is a pharmaceutical primary standard certified by the European Directorate for the Quality of Medicines & HealthCare (EDQM) [1]. Its primary application, as specified in the European Pharmacopoeia (EP), is for use as a Reference Standard in analytical testing, particularly in the identification, assay, and impurity testing of substances and products governed by EP Monograph 0383 [2].

Specifications and Handling The table below summarizes the key quantitative data for this reference standard:

Parameter Specification
Catalogue Code Y0002029 [2]
Current Batch 1 [2]
Unit Quantity 50 mg per vial [2]
CAS Registry Number 6001-64-5 [2] [1]
Long-Term Storage +5°C ± 3°C (Refrigerated) [2] [1]
Dispatching Conditions Ambient temperature [2]
Price 79 EUR (plus 2.5 EUR handling fee per sales unit) [2]
Shipping Group A1A (Ambient, non-controlled, non-dangerous) [2]

This standard is classified under Acute Tox. 4 Oral hazard, and users should consult the provided Safety Data Sheet (SDS) before use [2] [1].


Detailed Experimental Protocol: Headspace Gas Chromatography

The following workflow outlines the general procedure for analyzing residual solvents in this compound according to the European Pharmacopoeia. This method is based on the prescribed use and user reports from analytical forums [3].

Start Start Method Setup Col Column Selection: - Fused silica capillary column - Stationary phase: 6% cyanopropylphenyl, 94% dimethylpolysiloxane Start->Col GC GC Configuration Col->GC Oven Oven Program: - Details specified in EP method GC->Oven Inj Injection Mode: - Split or splitless as per EP - Carrier Gas: Helium or Nitrogen GC->Inj HS Headspace Sampler GC->HS Equil Vial Equilibration: - Specific temperature and time as per EP method HS->Equil Prep Standard & Sample Preparation Equil->Prep Weigh Weigh reference standard (Y0002029) accurately Prep->Weigh Diss Dissolve in suitable solvent as specified in EP Weigh->Diss Run Run Sequence Diss->Run Seq Inject standard and sample solutions Run->Seq Data Data Analysis Seq->Data RT Check Retention Times (RT): - EP Expected RT: ~14 min (first peak) - Possible Observed RT: ~9 min* Data->RT Quant Quantitative Calculation RT->Quant If RT is stable and identifiable End End Analysis Quant->End

Methodology and Workflow Explanation

The analytical method for this compound solvents uses Headspace Gas Chromatography (HS-GC). The workflow above outlines the key stages, and the following sections provide crucial details for implementation and troubleshooting.

1. Critical Method Parameters The European Pharmacopoeia method specifies the use of a:

  • Column: Fused silica capillary column with a stationary phase of 6% cyanopropylphenyl and 94% dimethylpolysiloxane [3].
  • Carrier Gas: Typically helium or nitrogen, with the specific type and flow rate as defined in the monograph.
  • Sample Introduction: Via a headspace sampler, which involves heating the sample vials to a specific temperature for a set time to volatilize the target analytes.

2. Preparation of Standard and Sample Solutions

  • Accurately weigh the This compound EP Reference Standard (Y0002029) [2].
  • Dissolve the standard and the test sample in a suitable solvent as prescribed in the EP method to prepare the standard and test solutions.

3. Execution and Data Analysis

  • Run the sequence by injecting the standard and sample solutions according to the GC method.
  • Identify peaks in the sample by comparing their retention times (RT) with those of the standard.
  • Perform quantitative calculations (e.g., for assay or related substances) using the peak responses as outlined in the monograph, which may involve an external standard calculation [3].
Troubleshooting and Important Notes

Analysts should be aware of potential methodological challenges reported by other scientists:

  • Retention Time (RT) Discrepancy: The EP method states a retention time of approximately 14 minutes for the first peak. However, multiple independent evaluations have reported a significantly shorter RT of around 9 minutes [3]. This suggests that method parameters may require adjustment during validation.
  • Potential for Low Recoveries: Some users have reported a potential sample matrix bias that can cause low recoveries when using the external standard preparation described in the method [3].
  • Troubleshooting Steps: If you encounter shorter-than-expected retention times, verify the following [3]:
    • The column dimensions (length, diameter, film thickness) match the EP specifications exactly.
    • The carrier gas type and flow rate are correctly configured.
    • The oven temperature program is entered accurately.
    • The column is not damaged.

Conclusion

The this compound EP Reference Standard is an essential material for ensuring the quality of pharmaceuticals as per the European Pharmacopoeia. Successful application of the associated HS-GC method requires careful attention to the monograph details and an awareness of potential practical issues, particularly regarding retention time stability and quantitative recovery. Method verification and validation in your own laboratory are critical before use in routine analysis.

References

chlorobutanol hemihydrate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Table 1: Basic Physicochemical Properties of Chlorobutanol Hemihydrate

Property Details
CAS Number 6001-64-5 [1] [2] [3]
Molecular Formula C₄H₇Cl₃O·½H₂O [1] [3]
Molecular Weight 186.46 g/mol [1] [3]
Appearance White to almost white crystalline powder or chunks [1] [2]
Melting Point 75-79 °C [2] [3]
Boiling Point 167 °C [2] [3]
Water Solubility Slightly soluble [2]
Primary Use Pharmaceutical preservative and stabilizer [4] [2] [3]

Storage Conditions and Stability

Adherence to proper storage conditions is critical for maintaining the stability and efficacy of this compound.

Table 2: Storage Conditions and Stability Guidelines

Parameter Recommended Condition Notes & Rationale
Recommended Storage Temperature Store in a cool place, e.g., 4°C or -20°C for long-term storage [1] [3]. Stable under recommended storage conditions. Elevated temperatures may degrade the compound [1].
Container & Environment Keep in a tightly closed container in a dry and well-ventilated place [1]. Protects from moisture and contamination. Opened containers must be carefully resealed [1].
Incompatible Materials Oxidizing agents, Reducing agents, Water [1]. Avoid contact to prevent hazardous reactions [1].

Evidence of Stabilizing Effect in Formulations

Independent research has demonstrated that chlorobutanol can significantly enhance the stability of complex pharmaceuticals. An accelerated stability study on various oxytocin injections found that chlorobutanol showed a remarkable stabilizing effect on oxytocin during forced degradation studies at high temperatures (80°C) [4]. This suggests that beyond its preservative function, this compound can play a direct role in protecting the active pharmaceutical ingredient from degradation, which is crucial for ensuring drug potency, especially in challenging supply chain environments [4].

Safe Handling and Accidental Release Protocols

Personal Protective Equipment (PPE)

  • Eye Protection: Use a face shield and safety glasses tested to approved standards (e.g., EN 166) [1].
  • Skin Protection: Wear protective gloves and a complete chemical suit. Use proper glove removal technique to avoid skin contact [1].
  • Respiratory Protection: In poorly ventilated areas, use appropriate respiratory equipment if a risk assessment indicates the need [1].

First Aid Measures

  • Inhalation: Move person to fresh air. Consult a physician [1].
  • Skin Contact: Wash off with soap and plenty of water. Consult a physician [1].
  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician [1].
  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician [1].

Accidental Release Measures

  • Wear appropriate personal protective equipment.
  • Avoid breathing vapors.
  • Soak up spillage with inert absorbent material.
  • Dispose of as hazardous waste. Do not let the product enter drains [1].

Experimental Protocol: Stability Assessment

This protocol outlines a methodology based on ICH/WHO guidelines for accelerated stability testing, as used in independent evaluations of oxytocin formulations containing chlorobutanol [4].

G start Start: Prepare Samples storage Storage in Stability Chambers start->storage sampling Withdraw Samples at Time Points storage->sampling storage_params Recommended Conditions: • 5°C ± 3°C (Long-term, Refrigerated) • 25°C ± 2°C / 60% ± 5% RH (Accelerated) • 30°C ± 2°C / 65% ± 5% RH (Intermediate) • 40°C ± 2°C / 75% ± 5% RH (Accelerated) storage->storage_params analysis Sample Analysis (HPLC) sampling->analysis time_points Sampling Time Points: Months 0, 1, 2, 3, and 6 sampling->time_points data Data Evaluation analysis->data analysis_method HPLC Analysis: • Identity • Assay (Potency) • pH Value • Related Substances analysis->analysis_method

Title: Workflow for Accelerated Stability Testing

Procedure:

  • Sample Preparation: Obtain or manufacture the formulation containing this compound. Ensure samples are in their final primary packaging (e.g., vials).
  • Storage: Place samples in stability chambers set to different conditions as outlined in the diagram above. These conditions simulate long-term and stress environments [4].
  • Sampling: Withdraw samples from the chambers at predetermined time points (e.g., 0, 1, 2, 3, and 6 months) [4].
  • Analysis: Analyze the samples using validated methods. High-Performance Liquid Chromatography (HPLC) is the standard technique.
    • HPLC Method (Example):
      • System: Agilent Infinity 1260 II or equivalent.
      • Mobile Phase: Gradient system with Mobile Phase A (0.1 M NaH₂PO₄ buffer) and Mobile Phase B (Acetonitrile: Water 1:1 v/v).
      • Gradient: 0 min (30% B) → 10 min (40% B) → 17.5 min (65% B) → 20.5 min (65% B) → 23.5 min (30% B) → 26 min (30% B).
      • Flow Rate: 1.0 mL/min [4].
  • Data Evaluation: Assess the data for changes in assay (content), formation of degradation products, and physical properties. Compare results against pharmacopoeial specifications (e.g., USP).

Key Considerations and Limitations

  • Data Gaps: Publicly available, independent data on the long-term stability of this compound itself under various conditions is limited. The stabilizing effect noted is from its use in a specific formulation (oxytocin injection) [4].
  • Formulation Specificity: The performance of this compound as a stabilizer and preservative can be influenced by the entire formulation matrix, including pH, the presence of other excipients, and the primary drug substance.
  • Regulatory Compliance: For drug development, all stability studies must be designed and documented in accordance with the relevant ICH guidelines (Q1A-Q1F) and other regional regulatory requirements [4].

References

Chlorobutanol Stability in Polyethylene: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the stability data for aqueous chlorobutanol solutions stored in polyethylene containers, which is essential for planning your experimental storage conditions [1].

Factor Condition Impact on Stability (Time for 10% Loss)
Temperature 20°C (68°F) ~8 months
25°C (77°F) ~4 months
Container & Closure Varies by type Loss occurs via sorption into container wall/insert and permeation into the external environment. The extent of loss is closure-dependent.
In-Use Period Simulated patient use (1 month) Negligible loss

Mechanisms of Chlorobutanol Loss

Chlorobutanol disappears from aqueous solutions in polyethylene containers through two primary mechanisms [1]:

  • Sorption: The chlorobutanol molecules are absorbed into the polyethylene container wall and any plastic inserts.
  • Permeation: The molecules permeate through the plastic and escape into the external environment.

This interaction is a known incompatibility, as chlorobutanol is explicitly listed as being incompatible with materials like polyethylene and polyhydroxy ethyl methacrylate [2].

G A Aqueous Chlorobutanol Solution in Polyethylene Container B Mechanism 1: Sorption A->B C Mechanism 2: Permeation A->C D Chlorobutanol is absorbed into the container wall B->D E Chlorobutanol permeates through the container to the external environment C->E F Result: Loss of preservative efficacy and concentration in solution D->F E->F

Troubleshooting Guide & FAQs

Q: Why did my chlorobutanol solution show a significant drop in concentration after several months? A: This is likely due to the normal, temperature-dependent sorption and permeation of chlorobutanol into and through the polyethylene container. A 10% loss can occur in as little as 4 months at 25°C. For long-term storage, consider alternative containers [1].

Q: What type of container should I use for long-term storage of chlorobutanol solutions? A: The literature recommends preserving chlorobutanol in airtight containers [2]. For aqueous solutions, glass containers would be preferable to polyethylene to avoid the sorption and permeation issues.

Q: I used a chlorobutanol solution from a polyethylene bottle for a month-long experiment. Should I be concerned about its potency? A: For short-term use, the risk is low. Studies simulating patient use over one month found negligible loss of chlorobutanol. For longer experiments, you should monitor concentration or use a more suitable container [1].

Q: Besides the container, what other factors can reduce chlorobutanol's activity? A: Be aware of the following incompatibilities [2]:

  • pH: Antibacterial activity decreases significantly when the pH is greater than 5.5.
  • Other Ingredients: It is incompatible with alkaline drugs, menthol, antipyrine, phenol, thymol, carboxymethyl cellulose, and non-ionic surfactants like Tween 80, which can reduce its antibacterial activity.

Experimental Protocol: Assessing Container Compatibility

When developing a new formulation, you can adapt the methodologies from the cited research to test your specific container.

Objective: To determine the rate of chlorobutanol loss in a specific polyethylene container under controlled storage conditions.

Materials:

  • Aqueous chlorobutanol solution at the target concentration (e.g., 0.5%)
  • Test polyethylene containers and closures
  • Control containers (e.g., glass, airtight)
  • HPLC system or another validated analytical method for quantifying chlorobutanol
  • Temperature-controlled storage chambers (e.g., 20°C, 25°C)

Method:

  • Preparation: Fill the test (polyethylene) and control containers with the chlorobutanol solution and seal them with the intended closures.
  • Storage: Store the containers in the temperature-controlled chambers. For a comprehensive stability profile, use multiple temperatures.
  • Sampling: Remove samples from each container at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 months). Ensure the sampling technique is consistent.
  • Analysis: Quantify the chlorobutanol concentration in each sample using the analytical method (e.g., HPLC).
  • Data Analysis: Plot the concentration of chlorobutanol remaining in solution against time for each container and storage condition. Calculate the degradation rate constant and predict the shelf-life (e.g., time for 10% loss).

References

chlorobutanol hemihydrate toxicity corneal epithelial cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Data Summary

The following table consolidates key cytotoxicity findings from experimental studies on human corneal epithelial cells:

Study Reference Cell Type / Model Chlorobutanol Concentration Exposure Time Key Findings (Cell Survival/Toxicity)
Clin Exp Ophthalmol. 2008 [1] Human Corneal Endothelial, Epithelial & Conjunctival Epithelial Cells Not specified in excerpt 48 hours Cell survival ≥80% (Notably less cytotoxic than benzalkonium chloride and polysorbate)
Lens Eye Toxic Res. 1989 [2] Primary Human Corneal Epithelial Cells 0.5% Single dose Cessation of mitosis; cell degeneration within 8 hours
J Ocul Pharmacol Ther. 2009 [3] Immortalized Human Corneal Epithelial Cells 0.25% (standard conc.) 1 hour Exhibited 50% to 86% toxicity (depending on concentration)
Immortalized Human Corneal Epithelial Cells 0.025% 1 hour Toxicity range: 9% to 50%

Detailed Experimental Protocols

To assist in replicating or comparing results, here are the methodologies from the key studies that provided quantitative data.

MTT Assay Protocol (from J Ocul Pharmacol Ther. 2009) [3]

This study used immortalized human corneal epithelial cells to compare the toxicity of several common preservatives.

  • Cell Culture: Immortalized human corneal epithelial cells (HCEs, ATCC CCL 11515) were cultured in a specialized keratinocyte serum-free medium, supplemented with bovine pituitary extract, epidermal growth factor, insulin, and hydrocortisone.
  • Experimental Setup: Cells were seeded into 96-well plates and used for experimentation after reaching 75-80% confluency.
  • Treatment: The growth medium was replaced with 100 μL of test solutions containing varying concentrations of chlorobutanol. The solutions were pre-equilibrated to 37°C.
  • Viability Measurement: After a 1-hour exposure, the test solutions were decanted and replaced with 150 μL of MTT solution. Following a 4-hour incubation, the MTT solution was removed, and 100 μL of acid isopropanol was added to dissolve the formed formazan crystals.
  • Analysis: The optical density of the solution in each well was determined at 572 nm to evaluate cell viability relative to viable (media) and dead (formalin) controls.
Morphological Assessment Protocol (from Lens Eye Toxic Res. 1989) [2]

This earlier study focused on observing the direct morphological impact on primary cells.

  • Cell Culture: Primary cultures of human corneal epithelial cells were used.
  • Treatment & Analysis: Cells were exposed to a single dose of 0.5% chlorobutanol.
  • Observation: Control and experimental cultures were analyzed using continuous time-lapse videomicrographic recordings as well as by sequential phase-contrast microscopy to document changes in cell structure and behavior over time.

Troubleshooting Guide & FAQ

Q1: My experiments show lower toxicity for chlorobutanol than what is cited in some papers. What could explain this discrepancy? A1: Several factors can influence the observed cytotoxicity:

  • Concentration and Purity: Verify the concentration and purity of your chlorobutanol hemihydrate reagent. Small deviations can significantly impact results.
  • Cell Passage Number: Using cells at high passage numbers can lead to altered metabolic activity and membrane characteristics, affecting their response to toxins. The cited studies used cells within specific passage ranges (e.g., passages 10-16 for corneal cells) [3].
  • Exposure Time: Toxicity is time-dependent. The MTT assay protocol used a 1-hour exposure [3], while other observations (like cessation of mitosis) were noted within hours of a single dose [2]. Ensure your protocol's exposure time is consistent with the studies you are comparing against.

Q2: Why is chlorobutanol considered less cytotoxic than benzalkonium chloride (BAK) in some contexts? A2: The evidence shows a direct comparison. One study reported cell survival of 80% or greater with chlorobutanol, in contrast to benzalkonium chloride and polysorbate, which were "highly cytotoxic" and decreased cell survival to about 20% at commercial solution concentrations [1]. This is likely due to their different mechanisms of action; BAK is a potent detergent that disrupts cell membranes more aggressively [3].

Q3: What are the primary morphological changes I should observe in corneal epithelial cells exposed to a toxic dose of chlorobutanol? A3: According to microscopic analyses, the primary effects include [2]:

  • Cessation of normal cytokinesis (cell division).
  • Inhibition of mitotic activity.
  • Cell retraction.
  • Degeneration of epithelial cells.
  • Formation of distinct membranous blebs.

Experimental Workflow Visualization

The diagram below outlines the core experimental workflow for assessing cytotoxicity using the MTT assay, based on the detailed protocol.

Start Culture Immortalized Human Corneal Epithelial Cells Plate Seed Cells into 96-Well Plates Start->Plate Treat Replace Medium with Chlorobutanol Test Solution (1-hour exposure) Plate->Treat MTT Add MTT Solution (4-hour incubation) Treat->MTT Solubilize Remove MTT Add Acid Isopropanol MTT->Solubilize Measure Measure Optical Density at 572 nm Solubilize->Measure Analyze Calculate Cell Viability vs. Controls Measure->Analyze

References

chlorobutanol hemihydrate inhibition platelet aggregation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Summary of Antiplatelet Effects

Aggregation Inducer Effect of Chlorobutanol Inhibited Processes
Collagen [1] Significant Inhibition Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1]
ADP [1] Significant Inhibition Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1]
Epinephrine [1] Significant Inhibition Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1]
Arachidonic Acid [1] Significant Inhibition Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1]
Thrombin [1] Significant Inhibition Thromboxane B2 formation, ATP release, elevation of cytosolic free calcium [1]

Mechanism of Action & Experimental Evidence

The antiplatelet activity of chlorobutanol is not a general toxic effect but is attributed to a specific inhibition of the arachidonic acid pathway [1]. This inhibition leads to the reduced formation of Thromboxane A2 (TXA2), a potent platelet activator, and suppresses the release of ATP and the elevation of cytosolic calcium in response to various agonists [1]. The effect is reversible and exhibits time- and concentration-dependence [1].

The primary methodology for investigating this effect is optical aggregometry, which measures changes in light transmission through platelet-rich plasma (PRP) as platelets clump together [2].

G Agonists Agonists (Collagen, ADP, etc.) AA_Pathway Arachidonic Acid (AA) Pathway Agonists->AA_Pathway TXA2 Thromboxane A2 (TXA2) AA_Pathway->TXA2 PlateletActivation Platelet Activation & Aggregation TXA2->PlateletActivation CalciumATP ↑ Cytosolic [Ca²⁺] ATP Release TXA2->CalciumATP Chlorobutanol Chlorobutanol Inhibition Inhibition Chlorobutanol->Inhibition Inhibition->AA_Pathway  Blocks

Diagram Title: Chlorobutanol Inhibition of Platelet Activation

Troubleshooting Guide & FAQs

Q: My experimental drug formulation contains chlorobutanol hemihydrate as a preservative. Could this affect my platelet aggregation assays? A: Yes, significantly. The study found that a concentration of 5 mg/mL (as found in some parenteral formulations like desmopressin) is a potent inhibitor. It is recommended that for experiments specifically investigating hemostasis, formulations should not contain chlorobutanol [1].

Q: Is the inhibition caused by chlorobutanol permanent or toxic to the platelets? A: No. Research indicates that the antiplatelet effect is reversible and is not due to non-specific toxic damage to the platelets [1].

Q: What is the proposed molecular mechanism behind this inhibition? A: Evidence points to a primary inhibition of the arachidonic acid pathway, which is a crucial signaling cascade for platelet activation. This leads to reduced production of Thromboxane A2 (TXA2) [1].

Q: My positive control is not aggregating. Could chlorobutanol be the cause? A: If your positive control agonist (e.g., arachidonic acid, collagen) is prepared in a solution containing chlorobutanol, it is highly probable. Ensure all agonist stocks and buffers are free of this preservative.

Key Experimental Considerations

  • Control Experiments: It is critical to run control experiments where platelets are exposed to the vehicle or buffer solution containing the same concentration of chlorobutanol used in your drug formulations.
  • Reversibility Testing: The reversible nature of the effect can be confirmed by washing the platelets after exposure to chlorobutanol and then re-testing their aggregation response.
  • Alternative Preservatives: For long-term stabilisation of multi-ingredient preparations where platelet function is a concern, consider evaluating alternative preservatives that do not have known antiplatelet effects.

References

chlorobutanol hemihydrate water solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Chlorobutanol Hemihydrate

Solvent Solubility Notes & Practical Implications
Water Slightly Soluble [1] [2] [3] Key factor for formulation challenges. Solubility may be insufficient for target concentrations.
Ethanol (96%) Very Soluble [2] [3] Primary solvent for preparing stock solutions; suitable for non-aqueous preparations [1].
Glycerol (85%) Soluble [2] Useful in specific formulation contexts.
Chloroform, Ether, Volatile Oils Soluble [1] [3] Common solvents for dissolution.

Formulation Strategies and Experimental Guidance

To overcome water solubility limitations, you can employ co-solvents and carefully control solution conditions. The following diagram outlines the decision-making workflow for developing a formulation with this compound.

G Start Formulating with This compound Step1 Determine required antimicrobial concentration (Typically 0.5% w/v) Start->Step1 Step2 Assess solubility in final aqueous vehicle Step1->Step2 Step3 Is solubility sufficient? Step2->Step3 Step4 Formulation is feasible Proceed with stability testing Step3->Step4 Yes Step5 Employ a co-solvent system Step3->Step5 No Step6a Use water-miscible solvent (e.g., Ethanol) Step5->Step6a Option 1 Step6b Confirm final pH ≤ 5.5 for optimal activity Step5->Step6b Option 2 Step7 Check for incompatibilities Step6a->Step7 Step6b->Step7 Warn1 Incompatible with plastics, rubber, non-ionic surfactants Step7->Warn1

Using Co-solvents

For aqueous-based formulations, a water-miscible co-solvent like ethanol is the most common and effective strategy [1] [3]. You can first dissolve this compound in a small volume of ethanol (96%) to create a concentrated stock solution, then incorporate this solution into the main aqueous vehicle with continuous stirring to ensure uniform distribution.

Optimizing Antimicrobial Activity

The antimicrobial activity of this compound is highly dependent on pH [1] [3]. Its effectiveness decreases significantly when the pH is greater than 5.5 [1] [3]. You must measure and adjust the final formulation's pH to fall at or below 5.5 to ensure preservative efficacy.

Critical Incompatibilities and Safety

Be aware of the following issues that can impact your formulation's stability and safety:

  • Material Incompatibilities: this compound is incompatible with plastic containers, rubber stoppers, and certain polymers due to adsorption, which can reduce the available concentration [3]. Use glass containers whenever possible.
  • Chemical Incompatibilities: Its activity can be reduced by non-ionic surfactants (e.g., Tween 80) and carboxymethyl cellulose [3]. It is also acidic and may be incompatible with alkaline drugs or specific compounds like menthol and thymol [3].
  • Handling and Toxicity Notes: While widely used, especially in ophthalmic preparations, animal studies have shown it can be harmful to the eyes [3]. In laboratory settings, it is classified as harmful if ingested (H302) [2].

Frequently Asked Questions (FAQs)

What is the typical working concentration for this compound as a preservative?

The commonly used and effective concentration is 0.5% (weight/volume) [1] [3].

Is the antimicrobial action bactericidal or bacteriostatic?

Its antibacterial activity is bacteriostatic (inhibits growth) rather than bactericidal (killing) [1] [3].

Can I directly add the powder to my aqueous solution?

Direct addition to water is not recommended due to its poor solubility. The standard protocol is to dissolve it first in a small amount of ethanol (or another suitable solvent), and then add this solution to the main aqueous vehicle.

References

Chlorobutanol Hemihydrate: Key Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and handling information for chlorobutanol hemihydrate, which is crucial for experimental planning [1].

Property Description
Chemical Name Chlorobutanol (hemihydrate form) [1].
Formula C₄H₇Cl₃O [1].
Average Mass 177.45 g/mol [1].
Structure Tertiary alcohol (1,1,1-trichloro-2-methylpropan-2-ol) [1].
Common Use Preservative (antimicrobial/antifungal) in multi-ingredient preparations, notably in ophthalmic formulations [1].
Typical Preservative Concentration 0.5% [1].
Key Handling Consideration Can induce conjunctival and corneal cell toxicity in vitro; higher concentrations increase this risk. Disrupts cell membrane lipid structures, increasing permeability and leading to cell lysis [1].

HPLC Method Development Workflow

For analyzing chlorobutanol in formulations, High-Performance Liquid Chromatography (HPLC) is a standard technique. The following workflow outlines a systematic approach to developing a robust HPLC method [2] [3].

Start Start HPLC Method Development LitReview Literature & Database Review Start->LitReview SamplePrep Sample Preparation LitReview->SamplePrep InitialSystem Select Initial HPLC System SamplePrep->InitialSystem InitialConditions Determine Initial Conditions InitialSystem->InitialConditions Optimization Optimize Selectivity InitialConditions->Optimization If needed Validation Method Validation InitialConditions->Validation If separation is satisfactory Optimization->Validation

Step 1: Sample Preparation

Proper sample preparation is central to a successful analysis. Based on the properties of chlorobutanol, the following techniques may be relevant [2]:

  • Dilution: Directly dilute the sample in a compatible injection solvent to prevent column overloading and reduce matrix effects [2].
  • Filtration: Pass the sample through a filter (e.g., 0.45 µm or 0.22 µm membrane) to remove particulates and prevent clogging of the HPLC system [2].
  • Liquid-Liquid Extraction (LLE): This technique can isolate chlorobutanol based on its solubility differences in two immiscible solvents, purifying it from a complex formulation matrix [2].
Step 2: Select Initial HPLC System & Conditions

Reverse-phase HPLC is the starting point for analyzing small, organic molecules like chlorobutanol [3].

  • Stationary Phase: Begin with a C18-bonded silica column (e.g., 10-15 cm long, 3 or 5 µm particle size) [3].
  • Mobile Phase: Start with a binary system. Acetonitrile/water or methanol/water are common choices. The initial ratio can be determined through scouting gradients [3].
  • Detection: Chlorobutanol lacks a strong chromophore. You may need to use UV detection at lower wavelengths (though noise increases below 200 nm) or explore more sensitive/specific detectors like Mass Spectrometry (MS) if available [3].
Step 3: Method Validation

Once a method is developed, it must be validated to ensure it is fit for purpose. Key validation characteristics include [3]:

  • Accuracy: How close the measured value is to the true value (e.g., through recovery studies).
  • Precision: The degree of repeatability of the measurements (repeatability and intermediate precision).
  • Linearity & Range: The ability to obtain test results proportional to the analyte concentration, across a specified range.
  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (excipients, impurities).
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Frequently Asked Questions

What should I do if I suspect chlorobutanol is incompatible with my solvent system? If you encounter precipitation, haze, or unexpected analytical results, the most straightforward approach is to dilute the sample further in your injection solvent. If sensitivity allows, this can minimize matrix effects and mitigate compatibility issues. Alternatively, you can try a different solvent class (e.g., switching from aqueous to purely organic) based on the solute's properties [2].

Where can I find more specific chemical compatibility data? For material compatibility (e.g., with seals, tubing, and filters), specialized chemical resistance databases are available. The Cole-Parmer Chemical Compatibility Database is one such resource you can consult. Please note that ratings in such databases typically apply to a 48-hour exposure period and can vary with temperature, concentration, and pressure [4].

References

chlorobutanol hemihydrate analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol Hemihydrate: Key Specifications

Before starting method development, familiarizing yourself with the basic properties of the compound is essential. The table below summarizes the key identifiers for this compound.

Property Description / Value
CAS Number 6001-64-5 [1]
Molecular Formula C₄H₇Cl₃O · ½H₂O [1]
Molecular Weight 186.46 g/mol [1]
Synonyms 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate, Acetone-chloroform [2]
Structure CC(O)(C)C(Cl)(Cl)Cl.O.[1/2] [1]
Purity ≥98% (for reference standards) [1]

Analytical Method Development Workflow

The following diagram outlines a generalized, high-level workflow for developing an analytical method for this compound, from sample preparation to system suitability.

Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep ColumnSelect HPLC/GC Column Selection SamplePrep->ColumnSelect MobilePhase Mobile Phase/ Oven Program Optimization ColumnSelect->MobilePhase Detection Detection & Calibration MobilePhase->Detection Validation Method Validation Detection->Validation End System Suitability Test Validation->End

The workflow involves several critical stages:

  • Sample Preparation: Prepare samples and standards in a suitable solvent. Certified Reference Materials (CRMs) traceable to pharmacopeial standards (USP, EP) should be used for calibration to ensure accuracy [2].
  • Technique Selection: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the determination of this compound in pharmaceutical formulations [2].
  • Separation Optimization: This is the most critical experimental phase.
    • For GC: Focus on the oven temperature program and carrier gas flow rate. The European Pharmacopoeia (EP) method is a common starting point [3].
    • For HPLC: Optimize the composition of the mobile phase (e.g., water, acetonitrile, methanol) and the gradient program.
  • Detection & Calibration: Use standard detectors (e.g., FID for GC, UV for HPLC). Establish a calibration curve using the CRM.
  • Method Validation: The method must be validated for parameters including precision, accuracy, specificity, linearity, and robustness to meet regulatory standards for pharmaceutical quality control [2].

Troubleshooting Common GC Issues

Analysts often encounter specific challenges when adapting existing methods. The following FAQ addresses a frequently reported issue regarding GC retention times.

Problem Problem: Shorter than expected retention time Check1 Check Carrier Gas Flow Problem->Check1 Check2 Verify Oven Temp. Program Problem->Check2 Check3 Confirm Column Dimensions & Specifications Problem->Check3 Check4 Inspect for Column Damage Problem->Check4 Cause1 Flow rate too high Check1->Cause1 Cause2 Oven temperature too high Check2->Cause2 Cause3 Different column used (vs. reference method) Check3->Cause3 Cause4 Column degradation Check4->Cause4

Q: I am using a method from the European Pharmacopoeia for this compound. The stated retention time is 14 minutes, but my peak is eluting at 9 minutes. What could be the cause? [3]

A: A consistently shorter retention time indicates that the analyte is moving through the GC column faster than intended. You should systematically investigate the following parameters, which directly affect retention time [3]:

  • Carrier Gas Flow Rate: A flow rate higher than specified in the method will reduce retention times. Precisely verify and adjust the flow rate.
  • Oven Temperature Program: An initial oven temperature or temperature ramp rate that is too high will cause earlier elution. Cross-reference your program settings with the method.
  • Column Specifications: Even minor differences in column dimensions (length, diameter), film thickness, or stationary phase from those required by the method will significantly alter retention. Confirm that your column is correct [3].
  • Column Condition: A severely degraded or damaged column may fail to provide the necessary interaction with the analyte, leading to faster elution. Inspect the column and consider testing a new one if necessary [3].

> Note on Method Transfer: This specific retention time discrepancy (14 min vs. 9 min) has been independently observed by other laboratories using the EP method, suggesting potential challenges in method transfer between different instrument setups [3]. Meticulous verification of all instrument parameters against the source method is crucial.

Key Recommendations for Success

To ensure robust and reliable analytical methods, consider these general best practices:

  • Use Certified Standards: Always employ pharmaceutical-grade Certified Reference Materials (CRMs) for quantitative analysis to ensure the validity of your results [2].
  • Document System Suitability: Before running analytical batches, perform a system suitability test to confirm that the resolution, precision, and signal-to-noise ratio of your system meet predefined criteria.
  • Consider the Sample Matrix: Be aware that the sample matrix (e.g., ointment vs. solution) can affect analytical recovery and retention behavior, potentially leading to biased results [3].

References

overcoming chlorobutanol hemihydrate stability problems

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Common Stability Issues

Understanding the fundamental characteristics of chlorobutanol hemihydrate is the first step in troubleshooting. The table below summarizes its key chemical and physical properties [1].

Property Specification / Value
CAS Number 6001-64-5
Molecular Formula C₄H₇Cl₃O • 1/2H₂O
Molecular Weight 186.46 g/mol
Melting Point 75-79 °C
Appearance White to almost white crystalline powder or chunks
Water Solubility Slightly soluble
Storage Condition -20°C

Common stability challenges you may encounter during experiments often relate to the following factors [2]:

  • Temperature: Incorrect storage can lead to degradation.
  • Solvent Compatibility: Solubility varies greatly between solvents.
  • Oxidation: The compound can be susceptible to oxidative degradation.

Troubleshooting Guide and Solutions

The table below outlines specific problems, their likely causes, and recommended solutions.

Problem Possible Causes Recommended Solutions & Preventive Measures

| Poor Solubility | Use of inappropriate solvent; Low purity of material. | - Use recommended solvents: DMSO (100 mg/mL), ethanol, glycerol [1] [3].

  • Gently warm the solvent and use sonication to aid dissolution [3]. | | Chemical Degradation | Exposure to high temperatures; Interaction with strong oxidizing agents [1]. | - Adhere to storage guidelines: Store powder at -20°C; prepared solutions at -80°C for long-term use [3].
  • Use antioxidants: Incorporate butylated hydroxyanisole (BHA) or ascorbic acid in formulations to protect against oxidation [2]. | | Loss of Antimicrobial Efficacy | Chemical instability in solution over time; Sub-optimal concentration. | - Confirm concentration in your final formulation.
  • Use freshly prepared solutions and avoid long-term storage of working solutions, especially at room temperature [3] [4]. | | Formulation Instability | Incompatibility with other formulation components (e.g., certain polymers or surfactants). | - Perform compatibility screening during initial formulation development.
  • Use chelating agents like citric acid or disodium edetate to sequester metal ions that can catalyze decomposition [2]. |

Detailed Experimental Protocols

Protocol 1: Preparing a Stock Solution in DMSO

This is a common method for creating a concentrated stock for in vitro studies.

  • Calculation: Weigh the required amount of this compound. To achieve a 100 mg/mL solution, dissolve 100 mg of powder in 1 mL of DMSO [3].
  • Dissolution: Add the powder to a glass vial containing the appropriate volume of freshly opened, anhydrous DMSO. To ensure complete dissolution, vortex the mixture and then briefly sonicate it in a bath sonicator [5].
  • Aliquoting and Storage: Immediately aliquot the clear stock solution into smaller, sterile vials to minimize repeated freeze-thaw cycles.
    • Storage: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [3].
Protocol 2: Preparing a Working Solution for In Vivo Studies

This protocol creates a ready-to-use solution from a DMSO stock.

  • Prepare Stock: First, create a 25 mg/mL stock solution in DMSO as described in Protocol 1 [3].
  • Dilution (Example for 1 mL of 2.5 mg/mL solution):
    • Take 100 µL of the 25 mg/mL DMSO stock.
    • Add 400 µL of PEG300 and mix evenly.
    • Add 50 µL of Tween-80 and mix evenly.
    • Finally, add 450 µL of physiological saline (0.9% NaCl) to adjust the volume to 1 mL. This yields a clear 2.5 mg/mL solution [3].
  • Storage and Use: This working solution should be prepared freshly on the day of the experiment. Do not store for extended periods [4].

The following diagram illustrates the decision-making workflow for preventing and resolving the most common stability issues.

stability_workflow Start This compound Stability Issue Step1 Identify Problem Type Start->Step1 Step2A Poor Solubility? Step1->Step2A Step2B Suspected Degradation? Step1->Step2B Step2C Loss of Efficacy? Step1->Step2C Step3A Use correct solvent: DMSO, Ethanol, Glycerol Step2A->Step3A Step3B Adhere to storage: -20°C (powder) -80°C (solutions) Step2B->Step3B Step3C Use fresh solutions and check concentration Step2C->Step3C Step4A Apply gentle heat and sonication Step3A->Step4A Step4B Add antioxidants (BHA) or chelating agents (Citric Acid) Step3B->Step4B Step5 Re-test and Monitor Stability Step3C->Step5 Step4A->Step5 Step4B->Step5

Key Considerations for Your Experiments

  • Prioritize Solvent Choice: The success of your experiment often starts with solubility. DMSO is the most versatile solvent for creating high-concentration stocks for research purposes [5] [3].
  • Respect Storage Conditions: The consistent recommendation across technical data sheets is low-temperature storage. This is the simplest and most effective way to extend the compound's shelf life and maintain its efficacy [1] [3] [4].
  • Plan Your Formulations: If you are developing a final product formulation, proactively include stabilizers like antioxidants (e.g., BHA) and chelating agents (e.g., citric acid) from the beginning to create a more robust system [2].

References

chlorobutanol hemihydrate concentration optimization preservative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile & Experimental Data

The table below summarizes the key findings from a 2022 single-dose and repeated-dose oral toxicity study in Sprague Dawley rats, which provides essential data for establishing safety thresholds [1].

Study Aspect Details & Findings
Single-Dose Toxicity Approximate Lethal Dose (ALD) was over 250 mg/kg body weight in both male and female rats [1].
Repeated-Dose (28-day) Toxicity Doses: 12.5, 25, 50, and 100 mg/kg body weight/day [1].

| No Adverse Effect Level (NOAEL) | • Female rats: >50 mg/kg/dayMale rats: >12.5 mg/kg/day [1]. | | Target Organs | Liver and kidneys. Significant increase in relative organ weights at 100 mg/kg/day, with histopathological changes observed [1]. |

The methodology from this study can be a reference for your own experimental design.

  • Test Substance: Chlorobutanol (purity 95-100%) dissolved in corn oil [1].
  • Animal Model: Specific-pathogen-free Crl:CD Sprague Dawley (SD) rats [1].
  • Study Guidelines: The study was conducted based on OECD guidelines No. 423 (for single-dose) and No. 407 (for repeated-dose 28-day oral toxicity) [1].
  • Key Parameters Monitored:
    • Clinical Observations: Mortality, signs of illness, behavioral changes, appearance [1].
    • Body Weight and Consumption: Measured and recorded regularly [1].
    • Hematology and Clinical Biochemistry: Comprehensive analysis of blood and serum markers for organ function and health [1].
    • Gross Necropsy and Histopathology: Organ weights and microscopic examination of tissues [1].

Suggested Troubleshooting & FAQs

While direct protocols for efficacy testing are unavailable in the search results, the toxicology data suggests a logical approach to troubleshooting. The following FAQs are constructed based on general scientific principles and the provided data.

FAQ 1: What is a safe starting point for concentration optimization of Chlorobutanol Hemihydrate in a new formulation?

  • Answer: The safe starting point is guided by the No Adverse Effect Level (NOAEL). The 2022 rat study found a NOAEL of >12.5 mg/kg/day for males and >50 mg/kg/day for females [1]. A safe starting concentration for human formulations must incorporate significant safety factors (often 100-fold or more for interspecies differences and individual variability) and account for the route of administration. You must calculate back from the NOAEL based on your product's intended use and applicable regulatory guidelines.

FAQ 2: We are observing efficacy failure. Can we simply increase the Chlorobutanol concentration until it works?

  • Answer: No. Increasing concentration without proper safety data is risky. The same study showed that a dose of 100 mg/kg/day caused significant toxic effects, including increased liver and kidney weights and histopathological changes [1]. If your formulation lacks efficacy, first verify that it meets other critical quality attributes:
    • Purity: Ensure your raw material has high purity (the synthesized product in one study was 98.27% pure [2]).
    • pH and Stability: Chlorobutanol is known to undergo hydrolysis at elevated temperatures, which can lower pH and reduce efficacy [1].
    • Compatibility: Check for interactions between Chlorobutanol and other formulation ingredients that might inactivate it.

FAQ 3: What are the critical quality attributes for the this compound raw material itself?

  • Answer: According to compendial standards and research, control these key attributes [2]:
    • Purity: Should be high, e.g., ≥98%.
    • Melting Point: Approximately 78°C (for the hemihydrate form).
    • Water Content: Estimated around 4.66% for the hemihydrate.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for optimizing chlorobutanol concentration, integrating both efficacy and safety assessments based on the available information.

Start Start: Define Formulation Goal A1 Establish Minimum Inhibitory Concentration (MIC) Range Start->A1 A2 Prepare Formulation Prototypes A1->A2 A3 Conduct Preservative Efficacy Test (PET) A2->A3 Decision1 Is Efficacy Met? A3->Decision1 Decision1:s->A2:n No B1 Proceed to Safety & Toxicology Assessment Decision1->B1 Yes B2 Review NOAEL from Animal Studies B1->B2 B3 Apply Safety Factors & Set Human Dose Limit B2->B3 C1 Verify Final Concentration is Below Safety Limit B3->C1 Decision2 Is it Safe? C1->Decision2 Decision2:s->A2:n No End Optimized Concentration Confirmed Decision2->End Yes

References

chlorobutanol hemihydrate safe handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Safe Handling Overview

The table below summarizes the primary hazards associated with Chlorobutanol Hemihydrate according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [1].

Hazard Aspect Classification and Precautions
GHS Classification Acute toxicity (Oral, Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity (single exposure; Respiratory tract irritation, Narcosis, Category 3) [1].
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness) [1].
Precautionary Statements P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P270 (Do not eat, drink or smoke when using), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301+P312 (IF SWALLOWED: Call a poison center or doctor/physician if you feel unwell) [1].

Detailed Handling Protocols & Controls

For a technical support center, the following detailed protocols and frequently asked questions are essential.

  • Q: What are the key exposure controls and personal protective equipment (PPE) required? [1]

    • Engineering Controls: Use process enclosures and local exhaust ventilation to keep airborne levels below exposure limits. Ensure adequate general ventilation in the work area.
    • Respiratory Protection: Under normal conditions, a particulate respirator may be sufficient. For emergencies or unknown exposure levels, use a full-face positive-pressure, air-supplied respirator.
    • Skin Protection: Wear protective gloves and clean, body-covering clothing to prevent skin contact.
    • Eye Protection: Use chemical safety goggles and/or a full face shield, especially where dusting or splashing is possible.
    • Hygiene Measures: Always wash thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored. Ensure eyewash stations and safety showers are accessible in the immediate work area.
  • Q: What should be done in case of accidental exposure? [1]

    • Inhalation: Immediately move the affected person to fresh air. Provide oxygen if breathing is difficult and seek immediate medical attention.
    • Skin Contact: Remove contaminated clothing and shoes. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
    • Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.
    • Ingestion: Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse the mouth and call a poison center or doctor immediately.
  • Q: How should this compound be safely stored? [1]

    • Store in a cool, dry, and well-ventilated area away from heat sources and protected from sunlight.
    • Keep the container tightly closed to minimize air contact.
    • Do not store with incompatible materials, including strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Toxicity and Health Data

The following table consolidates key toxicological information from recent studies to inform risk assessments.

Study Type Key Findings / Derived Values
Single-Dose Oral Toxicity (Rat) The Approximate Lethal Dose (ALD) was determined to be over 250 mg/kg of body weight [2].
28-Day Repeated Dose Oral Toxicity (Rat) The No Observed Adverse Effect Level (NOAEL) was >50 mg/kg b.w./day for female rats and >12.5 mg/kg b.w./day for male rats. Target organs for toxicity were the liver and kidneys [2].
Human Toxicity (Case Reports) Exposure to high doses has been linked to significant toxicity, including increased somnolence, dysarthria (slurred speech), and hemodynamic changes. Toxicity should be ruled out if these symptoms appear [3].

Emergency and First Aid Workflow

For a clear and immediate action guide, the following diagram outlines the critical first steps in case of accidental exposure. Please follow the specific first aid measures detailed above for each exposure route.

Start Chlorobutanol Exposure Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion MoveFreshAir Move to fresh air. Give oxygen if needed. Inhalation->MoveFreshAir WashSkin Remove clothing. Wash skin with soap and water for 15 min. Skin->WashSkin RinseEyes Rinse eyes with water for at least 15 minutes. Remove contacts. Eyes->RinseEyes CallPoisonControl Call poison center or doctor. Do NOT induce vomiting. Ingestion->CallPoisonControl SeekMedical Seek Medical Attention MoveFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical CallPoisonControl->SeekMedical

References

chlorobutanol hemihydrate impurity profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Identification

Understanding the basic properties of chlorobutanol hemihydrate is the first step in impurity analysis. The table below summarizes its key identifiers.

Property Description
Chemical Name [1] 1, 1, 1-trichloro-2-methylpropan-2-ol hemihydrate
CAS Number (Hemihydrate) [2] [1] 6001-64-5
Molecular Formula (Hemihydrate) [2] C₄H₇Cl₃O·½(H₂O)
Molecular Weight (Hemihydrate) [2] 186.47 g/mol
CAS Number (Anhydrous) [3] 57-15-8
Molecular Formula (Anhydrous) [3] [4] C₄H₇Cl₃O
Molecular Weight (Anhydrous) [3] 177.45 g/mol
Description [3] A colorless to white crystalline compound with a camphoraceous odor and taste.
Primary Uses [2] Preservative, sedative, hypnotic, and weak local anesthetic in pharmaceutical formulations.

A key identification test described in the USP is the iodoform test. To a freshly prepared solution of chlorobutanol, adding sodium hydroxide and then iodine TS produces a yellow precipitate of iodoform, which is recognizable by its odor [5].

Impurity Profile & Pharmacopeial Specifications

According to the USP, Chlorobutanol can be anhydrous or a hemihydrate, and its specifications include tests for purity and impurities [5]. The following workflow outlines the key checks in the pharmacopeial monograph.

G Start Start: Chlorobutanol Impurity Analysis A Packaging & Storage Check ('Preserve in tight containers') Start->A B Labeling Verification (Indicate anhydrous or hydrous) A->B C Identification Test (Iodoform test) B->C D Reaction Test (Shake with water; water remains neutral to litmus) C->D E Water Content Analysis (Method I, not more than 1.0% (anhydrous) or 6.0% (hydrous)) D->E F Chloride Impurity Test (Any turbidity not greater than control) E->F G Assay (Not less than 98.0% and not more than 100.5% of C4H7Cl3O) F->G

The quantitative limits for impurities as per USP32 are as follows:

Test Specification
Water (Method I) [5] Not more than 1.0% (anhydrous form) and not more than 6.0% (hydrous form).
Chloride [5] Not more than 0.07% (any turbidity not greater than that of a control with 0.50 mL of 0.020 N HCl).
Assay [5] Not less than 98.0% and not more than 100.5% of C4H7Cl3O on the anhydrous basis.

Analytical Methodologies

For a comprehensive analysis, both pharmacopeial and modern stability-indicating methods can be employed.

  • USP Assay Procedure: The assay involves refluxing the sample with a potassium hydroxide solution in denatured alcohol, which decomposes chlorobutanol and releases chloride ions. After acidification, the chloride is titrated with 0.1 N silver nitrate using potentiometric endpoint detection. Each mL of 0.1 N silver nitrate is equivalent to 5.915 mg of C₄H₇Cl₃O [5].
  • Stability-Indicating RP-HPLC Method: A modern method for simultaneously determining chlorobutanol in a mixture with other drugs has been developed. The parameters in the table below can serve as a starting point for method development, though they may require optimization for your specific sample [6].
HPLC Parameter Specification
Column [6] Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5μm)
Column Temperature [6] 40°C

| Mobile Phase [6] | A: 15 mM phosphate buffer (pH 3.0) B: Methanol | | Elution [6] | Binary Gradient | | Flow Rate [6] | 0.6 mL/min | | Detection [6] | UV at 210 nm | | Linear Range for Chlorobutanol [6] | 2.89 - 24.4 μg/mL (HPLC method) |

Frequently Asked Questions (FAQs)

Q1: What is the difference between chlorobutanol and this compound? The hemihydrate form contains up to one-half molecule of water of hydration per molecule of chlorobutanol, while the anhydrous form contains none. This is reflected in their different CAS numbers, molecular weights, and specifications for water content [2] [5].

Q2: Where can I obtain reference standards for chlorobutanol and its impurities? Suppliers like PharmAffiliates offer this compound API, along with its pharmacopeial and non-pharmacopeial impurities, as reference standards [2]. AquigenBio also supplies it as a reference standard, which may have traceability to USP or EP standards [1].

Q3: My assay results are inconsistent. What could be the reason? The USP monograph highlights that chlorobutanol must be stored in tight containers [5]. Inconsistent results could be due to absorption of moisture (if the sample is not stored properly) or loss of the volatile compound [5]. Ensure the sample is handled and stored correctly, and that the titration is performed with fresh potassium hydroxide solution as specified [5].

Troubleshooting Guide

This guide addresses some potential issues based on the gathered information.

Problem Possible Cause Suggested Action
Low Assay Value Sample decomposition due to improper storage. Ensure the material is stored in a tight container in a cool, dry place [5].
High Water Content The anhydrous form has absorbed moisture from the atmosphere. Check the labeling to confirm you are using the correct form (anhydrous vs. hemihydrate). For the anhydrous form, ensure strict control of storage conditions [5].
Failing Identification Test Sample is degraded or misidentified. Verify the camphor-like odor [3]. Perform the iodoform test carefully with fresh reagents. If it fails, the sample may not be suitable for use [5].
High Chloride Impurity Possible synthesis residue or degradation. Compare the turbidity against the control as specified. A high result indicates the presence of inorganic chloride impurities beyond the acceptable limit (0.07%) [5].

The information from the USP provides a solid foundation [5], but the specific chemical structures of non-pharmacopeial impurities were not detailed in the search results.

References

chlorobutanol hemihydrate vs benzyl alcohol preservative

Author: Smolecule Technical Support Team. Date: February 2026

Preservative Comparison at a Glance

Feature Chlorobutanol Hemihydrate Benzyl Alcohol
Chemical Classification Alcohol-based preservative (Tertiary alcohol) [1] [2] Aromatic alcohol [2]
Molecular Weight 177.46 (anhydrous) [1] [2], 186.46 (hemihydrate) [3] 108.14 g/mol [2]
logP (Hydrophobicity) 2.03 [2] 1.05 [2]
Common Concentrations Typically 0.5% [1] About 2% for protein stability [4]
Antimicrobial Spectrum Broad spectrum: Gram-positive & Gram-negative bacteria, some molds & fungi [5] Broad spectrum of bacteria and fungi; not active against spores [2]
Optimal pH Range 5.0 - 7.0 [4] Below 5.5 [4]
Mechanism of Action Disrupts lipid structure of cell membrane, increasing permeability and causing cell lysis [1] Information not explicitly covered in search results
Protein/Peptide Compatibility Can cause protein destabilization; higher logP correlates with greater destabilization risk [2] Can cause protein destabilization; generally less destabilizing than m-cresol or phenol [2]
Key Advantages Also has sedative-hypnotic and weak local anesthetic properties [1] Commonly used and effective for injectables and biologics [4]

| Key Limitations & Toxicity | • Very long terminal half-life (~10 days) [1] • Can cause conjunctival & corneal toxicity [1] • Heat-sensitive [4] | • Risk of "gasping syndrome" in neonates [1] • Can oxidize to benzaldehyde and benzoic acid [4] | | Common Pharmaceutical Applications | • Ophthalmic solutions [1] • Injectables [4] | • Injectables [4] • Biologics and protein-based formulations [4] |

Experimental Insights and Selection Workflow

For researchers designing a preservation strategy, the choice between these excipients involves a structured evaluation. The following diagram outlines the key decision-making workflow and experimental focus areas.

G Start Start: Preservative Selection pH Formulation pH Check Start->pH BA Consider Benzyl Alcohol pH->BA pH < 5.5 CB Consider Chlorobutanol pH->CB pH 5.0 - 7.0 Route Administration Route Check Population Patient Population Check Route->Population Injectable Population->BA Adult Population Population->CB NOT for Neonates ProtStab Run Protein Stability Assay PresEff Perform Antimicrobial Effectiveness Testing ProtStab->PresEff BA->Route BA->ProtStab CB->Route CB->ProtStab

Core Experimental Protocols to Support Selection

To generate the critical data for this workflow, you should incorporate these standard experimental protocols:

  • Protein Stability Studies: Incubate the biologic drug candidate (e.g., a monoclonal antibody at 1 mg/mL) with various concentrations of chlorobutanol (e.g., 0.5%) and benzyl alcohol (e.g., 2%) in its formulation buffer [4]. Use Size-Exclusion Chromatography (SEC-HPLC) to quantify the formation of protein aggregates and fragments after storage at 2-8°C and 25°C over 4 weeks. Additionally, employ Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm) shifts, indicating preservative-induced changes in protein conformational stability [2].

  • Antimicrobial Effectiveness Testing (AET): Perform a challenge test according to pharmacopoeial standards (e.g., USP <51>). Inoculate the preserved formulation with known titers of specific microorganisms (e.g., Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Aspergillus brasiliensis). Determine the log reduction in viable count for each organism at intervals over 28 days (e.g., 6, 24, 48 hours, 7, 14, 28 days) to confirm the preservative's efficacy meets the required criteria for the intended multi-dose product [2].

Key Considerations for Decision-Making

  • Primary Driver: The pH of your formulation is the most critical initial filter. Benzyl alcohol loses efficacy above pH 5.5, while chlorobutanol is suitable for a neutral to slightly acidic range [4].
  • Patient Safety: For injectable products intended for neonates, benzyl alcohol is contraindicated due to the risk of "gasping syndrome," which is a major safety advantage for chlorobutanol in pediatric applications [1].
  • Material Compatibility: Chlorobutanol is heat-sensitive and volatile, which requires careful consideration during manufacturing processes like heat sterilization [4]. Benzyl alcohol, being less volatile, can be a more robust choice in such scenarios, though it must be protected from oxidation [4].

References

chlorobutanol hemihydrate vs phenol preservative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol vs. Phenol: A Comparative Overview

Comparison Aspect Chlorobutanol Phenol
Chemical Class Alcohol [1] Phenolic derivative [1]
Molecular Weight 177.46 g/mol [1] 94.11 g/mol [1]
Hydrophobicity (logP) 2.03 [1] 1.48 [1]
Optimal pH Range Most effective in acidic solutions [2] Most effective in acidic solutions; active over a wider pH range [2]
Mechanism of Action Broad-spectrum antimicrobial activity against vegetative bacteria, viruses, and fungi (not active against spores) [1]. Undergoes hydrolysis at elevated temperatures, forming hydrochloric acid [3]. Broad-spectrum activity against Gram-positive and Gram-negative bacteria (not active against spores) [1].
Common Formulations Ophthalmic solutions, topical anesthetics, sedatives, intravenous formulations, cosmetics [3]. Used in various multi-dose biological formulations [1].

| Key Considerations | - Chemical Stability: Can hydrolyze at high temperatures, lowering pH [3].

  • Safety: Animal studies suggest a No Adverse Effect Level (NOAEL) of 12.5 mg/kg/day for males and 50 mg/kg/day for females in rats; target organs for toxicity include the liver and kidney [3]. | - Protein Destabilization: Can be more destabilizing than other preservatives due to its hydrophobicity, potentially leading to particle formation in protein-based drugs [1]. |

Experimental Insights and Protocols

The efficacy and safety of these preservatives are evaluated through standardized tests.

Evaluating Antimicrobial Efficacy

Compendial antimicrobial effectiveness tests (AETs) are required to demonstrate a preservative's ability to significantly reduce a microbial population and prevent regrowth. These tests challenge the product with specific bacteria (Gram-positive and Gram-negative), yeasts, and fungi [2]. The standards, which are not fully harmonized, require a sharp reduction in microbial count within 7-28 days. The European Pharmacopoeia (Ph. Eur.) standards are typically more challenging than those of the USP [2].

Safety and Toxicity Assessment

Toxicological profiles are established through in vivo studies, which provide critical data such as the No Adverse Effect Level (NOAEL).

  • Typical Protocol (Repeated-Dose 28-Day Oral Toxicity Study): This study is conducted in rodents (e.g., Sprague Dawley rats) based on OECD guidelines [3].
    • Procedure: Animals are divided into groups and administered the test substance (e.g., Chlorobutanol) daily via gavage at various doses for 28 days. A control group receives the vehicle only [3].
    • Endpoints: Daily observations for signs of toxicity, mortality, changes in body weight, and food/water consumption. At the end of the study, hematology and clinical biochemistry blood tests are performed. A gross necropsy is conducted, and organs are weighed and examined histopathologically to identify target organs [3].
    • Outcome: The study determines the NOAEL, the highest dose at which no adverse effects are observed [3].

A Guide to Preservative Selection

The following decision diagram outlines key considerations for choosing between chlorobutanol and phenol, integrating factors like formulation pH, protein compatibility, and sterilization needs.

G Start Start: Preservative Selection F1 Formulation pH is acidic? Start->F1 F2 Formulation contains sensitive proteins? F1->F2 Yes C2 Consider Phenol F1->C2 No F3 Terminal heat sterilization needed? F2->F3 No F2->C2 Yes C1 Consider Chlorobutanol F3->C1 No N1 Note: Chlorobutanol may hydrolyze at high temps F3->N1 Yes N2 Note: Phenol has higher risk of protein destabilization C1->N2 N1->C2

This diagram highlights that the choice is not straightforward and depends on multiple formulation variables. Key trade-offs involve protein compatibility (where phenol's higher hydrophobicity poses a greater risk [1]) and heat stability (where chlorobutanol's tendency to hydrolyze must be considered [3]).

Conclusion

  • Chlorobutanol hemihydrate is suitable for acidic formulations that do not undergo terminal heat sterilization, with careful attention to potential liver and kidney toxicity at higher doses [2] [3].
  • Phenol offers a wider effective pH range but carries a higher risk of destabilizing protein-based active ingredients, making it less ideal for sensitive biological drugs [1] [2].

References

Chlorobutanol Hemihydrate: EP vs. USP at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key available information for the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) reference standards of Chlorobutanol Hemihydrate.

Feature European Pharmacopoeia (EP) Standard [1] [2] United States Pharmacopeia (USP) Standard [3]
Catalogue Code Y0002029 [2] 1112503 [3]
Intended Use Laboratory tests as prescribed in the European Pharmacopoeia [1] Quality tests and assays as specified in the USP compendia [3]
Specified Monograph 0383 [2] Information not specified in search results
Unit Quantity 50 mg [2] 50 mg (inferred from product page)
Chemical Identity Consistent molecular structure (C4H7Cl3O · ½H2O); identical SMILES and InChI strings indicate the same chemical entity [1] [3] Consistent molecular structure (C4H7Cl3O · ½H2O); identical SMILES and InChI strings indicate the same chemical entity [1] [3]
Storage Temperature +5°C ±3°C (Long term) [2] 2-8°C [3]
Price 79 EUR (plus handling) [2] Information not specified in search results
Handling & Safety Both share identical safety classifications: Warning, Acute Tox. 4 Oral, and a flash point of 100°C [1] [3] Both share identical safety classifications: Warning, Acute Tox. 4 Oral, and a flash point of 100°C [1] [3]

How to Access Complete Testing Protocols

The specific analytical methods and acceptance criteria mandated by the EP and USP are proprietary content of the respective pharmacopeial organizations. The search results do not contain these detailed experimental protocols. To conduct compliant testing, you must consult the official monographs directly:

  • For the EP Standard: The specific tests and specifications are detailed in monograph 0383 of the European Pharmacopoeia [2].
  • For the USP Standard: You will need to consult the current USP compendia for the relevant monograph on this compound [3].

The workflow below outlines the general process for a head-to-head comparison using the official standards and methods.

start Start: Plan Comparison Study step1 Acquire Reference Standards start->step1 step2 Consult Official Monographs: • EP Monograph 0383 • USP Monograph step1->step2 step3 Establish Test Parameters: • Identification Tests • Assay (Purity) Method • Related Substances • Water Content step2->step3 step4 Execute Tests per Both Pharmacopeias step3->step4 step5 Analyze & Compare Data: • Method Robustness • Result Agreement • Acceptance Criteria step4->step5 end End: Generate Comparison Report step5->end

Practical Guidance for Researchers

  • Primary Purpose: Both EP and USP Reference Standards are highly characterized materials intended exclusively for use as comparative benchmarks in laboratory tests specified by their respective pharmacopeias. They are not for human or animal administration [1] [3].
  • Key Difference in Sourcing: The most clear practical difference found is that the EP standard is supplied by the EDQM [1], while the USP standard is supplied by the USP [3]. The specific monograph each standard is tied to is the ultimate source of any methodological differences.
  • Regulatory Strategy: For a global product development strategy, designing your quality control methods to meet the requirements of both the EP and USP monographs can streamline regulatory submissions across different regions.

References

chlorobutanol hemihydrate reference standard qualification

Author: Smolecule Technical Support Team. Date: February 2026

Technical & Regulatory Specifications

The table below consolidates key specifications from the search results for Chlorobutanol Hemihydrate used as a reference standard.

Property Specification / Description
CAS No. 6001-64-5 [1] [2]
Molecular Formula C4H7Cl3O • 1/2 H2O [1]
Synonym 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate [3]
Function Preservative, Anti-Bacterial Agent, Anti-Microbial Agent [1]
Qualification Traceable to USP; can be qualified as a Certified Reference Material (CRM) per ISO 17034 and ISO/IEC 17025 [3] [1]
Application Determination in pharmaceutical formulations & ophthalmic ointments by chromatography techniques (HPLC, GC) [3]
Handling Hazard Statement: Acute Tox. 4 Oral [3]

A Framework for Your Comparison Guide

Since a direct comparison guide is not available, you can construct one by systematically evaluating potential suppliers. Here is a logical workflow for this process, from defining needs to selecting a qualified standard.

A Define Analytical Needs B Identify Potential Suppliers A->B C Request Critical Documentation B->C D Evaluate & Compare Parameters C->D Doc1 • Certificate of Analysis (CoA) • Regulatory Compliance (USP, Ph. Eur) C->Doc1 Doc2 • Technical Data Sheet (TDS) • Stability Data • Impurity Profile C->Doc2 E Select Qualified Standard D->E Doc1->D Doc2->D

Key Evaluation Parameters: When comparing suppliers, focus on these critical areas highlighted in the commercial data [3] [1] [2]:

  • Regulatory Compliance: Verify traceability to major pharmacopoeias like USP or Ph. Eur.
  • Analytical Fitness for Purpose: Confirm the standard is certified for your intended techniques (e.g., HPLC, GC).
  • Comprehensive Documentation: Scrutinize the Certificate of Analysis for batch-specific results and the manufacturer's quality management system.

Practical Steps for Researchers

  • Source Commercially Available Standards: Reputable suppliers like Sigma-Aldrich offer Pharmaceutical Secondary Standards qualified as Certified Reference Materials (CRMs) [3]. Manufacturers also provide "injectable grade" material sifted to meet Ph. Eur., USP, and NF monographs [1].
  • Conform to Monograph Specifications: The qualification must adhere to the testing parameters and acceptance criteria specified in the relevant monographs (e.g., USP, Ph. Eur.) [1].
  • Perform In-House Verification: Even with a certified standard, your laboratory should perform initial qualification tests to confirm identity, purity, and suitability for your specific analytical method.

References

chlorobutanol hemihydrate comparative toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Chlorobutanol Hemihydrate

The table below summarizes the key toxicity findings from recent in vivo studies on this compound (CB) [1] [2].

Study Type Test System Key Findings & Parameters Identified NOAEL
Single-Dose Oral Toxicity Sprague Dawley rats (SD rats) Approximate Lethal Dose (ALD): >250 mg/kg b.w./day [1]. Not applicable for single-dose study.

| Repeated-Dose (28-day) Oral Toxicity | Sprague Dawley rats (SD rats) | Target Organs: Liver and kidneys [1]. Effects: Significantly increased relative liver/kidney weight; histopathological changes [1]. | Females: 50 mg/kg b.w./day [1]. Males: 12.5 mg/kg b.w./day [1]. | | In Vitro Antimicrobial Activity | Various bacteria and fungi | Minimum Inhibitory Concentration (MIC): 1250 µg/mL for E. coli, S. aureus, P. aeruginosa; 2500 µg/mL for C. albicans and A. niger [2]. | Not applicable for antimicrobial study. |

The following diagram illustrates the logical relationship and key outcomes of the toxicity experiments described in the studies.

G Start This compound Toxicity Assessment A Single-Dose Study (Oral Gavage in SD Rats) Start->A B Repeated-Dose Study (28-day Oral Gavage in SD Rats) Start->B C In Vitro Study (Antimicrobial Activity) Start->C A1 Key Outcome: Approximate Lethal Dose (ALD) >250 mg/kg A->A1 B1 Key Outcomes B->B1 C1 Key Outcome: Determined MIC values for various microbes C->C1 B1_1 • Identified Target Organs:  Liver & Kidneys B1->B1_1 B1_2 • Determined Sex-Dependent NOAEL B1->B1_2

Detailed Experimental Protocols

For researchers looking to replicate or contextualize these studies, here are the detailed methodologies.

Single-Dose and Repeated-Dose 28-Day Oral Toxicity Study

This study was conducted in accordance with OECD guidelines No. 423 (Acute Toxic Class Method) and No. 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) [1].

  • Test Animal Model: Specific-pathogen-free Crl:CD Sprague Dawley (SD) rats, 5 weeks old, acclimated for 7 days [1].
  • Test Substance & Vehicle: this compound (purity 95-100%) dissolved in corn oil for oral administration [1].
  • Dosing Regimen:
    • Single-Dose Study: Administered once via gastric gavage at 0 (vehicle control), 62.5, 125, and 250 mg/kg body weight. Animals were observed for 14 days [1].
    • Repeated-Dose Study: Administered once daily via gavage for 28 days at doses of 0 (vehicle control), 12.5, 25, 50, and 100 mg/kg body weight/day [1].
  • Observations & Measurements:
    • Clinical signs, mortality, and behavioral changes were monitored daily [1].
    • Body weight and food/water consumption were recorded periodically [1].
    • Hematology and Clinical Biochemistry: At termination, blood samples were collected and analyzed for a comprehensive panel of parameters including WBC, RBC, ALT, AST, ALP, BUN, CREA, and more [1].
    • Gross Necropsy and Histopathology: All major organs were collected, weighed, and examined macroscopically. Tissues were fixed, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation [1].
In Vitro Antimicrobial Activity Assay
  • Method: The Minimum Inhibitory Concentration (MIC) of chlorobutanol was determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungi [2].
  • Results: The MIC values, which indicate the lowest concentration that prevents visible growth, were found to be 1250 µg/mL for Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and 2500 µg/mL for Candida albicans and Aspergillus niger [2].

Mechanism of Action and Research Context

To fully interpret toxicity data, understanding the compound's mechanism of action is essential.

  • Antimicrobial & Cellular Mechanism: Chlorobutanol functions as an alcohol-based preservative. Its primary mechanism involves disrupting the lipid structure of cell membranes, which increases permeability and leads to cell lysis in microorganisms [3]. This disruptive property is also the basis for its observed toxicity in mammalian cells, such as causing retraction and cessation of mitosis in human corneal epithelial cells [3].
  • Human Pharmacokinetics: Available human data shows that chlorobutanol has a long terminal elimination half-life of approximately 10.3 days and is eliminated slowly, with a mean urinary recovery of only 9.6% of the orally administered dose. It is metabolized via glucuronidation and sulfation [3]. This potential for accumulation is a critical consideration in repeated dosing.
  • Clinical Toxicity Observations: In humans, toxicity from chlorobutanol (often due to high-dose or long-term exposure) may manifest as increased somnolence, dysarthria (slurred speech), and hemodynamic changes. Extra caution is advised for patients with hepatic or renal dysfunction due to the lack of specific pharmacokinetic data in these populations [4].

Conclusions and Research Considerations

The experimental data demonstrates that this compound exhibits dose-dependent toxicity, with the liver and kidneys being the primary target organs in animal models [1]. The notable difference in NOAEL between male and female rats highlights the importance of considering sex as a biological variable in toxicological assessments.

For a complete comparative guide, generating specific experimental data that directly contrasts this compound with alternatives like benzyl alcohol, parabens, or chlorhexidine in a single, controlled study would be necessary. The current literature, as shown in this guide, provides a robust foundation for its individual toxicity profile.

References

chlorobutanol hemihydrate antimicrobial spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum and Key Properties

The following table summarizes the core antimicrobial activity and fundamental characteristics of Chlorobutanol hemihydrate.

Property Description
Antimicrobial Spectrum Broad-spectrum activity against a wide variety of Gram-positive bacteria, Gram-negative bacteria, several mold spores, and fungi [1] [2] [3].
Mechanism of Action Functions as a detergent, disrupting the lipid structure of the microbial cell membrane, which increases cell permeability and leads to cell lysis [4].
Typical Use Concentration Normally used at 0.5% for long-term stabilization and antimicrobial efficacy in multi-dose preparations [4] [5]. It retains some antimicrobial activity at concentrations as low as 0.05% [5].

| MIC Values (Examples) | • E. coli, S. aureus, P. aeruginosa: 1250 µg/mL • C. albicans, A. niger: 2500 µg/mL [2]. |

Comparison with Other Common Preservatives

Choosing an antimicrobial preservative involves balancing efficacy, protein stability, and physicochemical properties. The table below compares this compound with other agents commonly used in biological formulations.

Preservative Class logP (Hydrophobicity) Key Considerations for Biological Formulations

| Chlorobutanol (CB) | Alcohol | 2.03 [6] | • Broad-spectrum activity [1] [2] [3]. • Can induce conjunctival and corneal cell toxicity in vitro [4]. • Long terminal half-life (10-37 days), leading to potential accumulation [4]. | | m-Cresol (CR) | Phenolic derivative | 1.98 [6] | More hydrophobic, generally associated with greater protein destabilization [6]. | | Phenol (PH) | Phenolic derivative | 1.48 [6] | Intermediate hydrophobicity [6]. | | Benzyl Alcohol (BA) | Alcohol | 1.05 [6] | Less hydrophobic, may be less destabilizing for some proteins [6]. | | Methylparaben (MP) | Benzoic acid derivative | 1.96 [6] | Often used in combination with Propylparaben. More effective against molds and yeasts [6]. | | Propylparaben (PP) | Benzoic acid derivative | 3.04 [6] | Higher hydrophobicity; solubility decreases with longer carbon chain [6]. | | Phenoxyethanol (PE) | Alcohol | 1.2 [6] | Has shown less destabilizing effects on peptides and antibodies in some studies, making it a promising candidate [6]. |

A general correlation exists between a preservative's hydrophobicity (logP) and its tendency to destabilize proteins, with more hydrophobic preservatives typically causing greater instability [6]. This is a critical consideration for formulators.

Experimental Insights and Practical Workflow

When evaluating Chlorobutobutanol hemihydrate for a specific formulation, the following experimental workflow and data can serve as a guide.

Start Start: Evaluate Preservative Need MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Compat Assess Compatibility with API and Excipients MIC->Compat Stable Run Stability Studies Under Stress Conditions Compat->Stable Tox Evaluate Toxicity Profile (In vitro/In vivo) Stable->Tox Decision Final Decision: Formulation Selection Tox->Decision

  • Determining Minimum Inhibitory Concentration (MIC):

    • Protocol: A typical broth microdilution method is used [7].
    • Methodology: Prepare a series of doubling dilutions of this compound in a suitable growth medium in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the test microorganism (e.g., ~10⁵ CFU/mL for bacteria). Include growth control (no preservative) and sterility control (no inoculum) wells.
    • Incubation: Incubate the plate at the appropriate temperature (e.g., 35±2°C) for a specified period (18-24 hours for bacteria, 48 hours for fungi) [7].
    • Interpretation: The MIC is the lowest concentration of Chlorobutanol that completely inhibits visible growth of the microorganism [2] [7].
  • Assessing Protein Stability:

    • Analytical Techniques: Monitor protein integrity using methods like Size-Exclusion Chromatography (SEC-HPLC) to quantify soluble aggregates and sub-visible particles, Dynamic Light Scattering (DLS) to monitor changes in hydrodynamic radius, and Differential Scanning Calorimetry (DSC) to measure changes in the thermal unfolding profile (Tm) [6].

Formulation and Safety Considerations

  • Solubility and Stability: this compound is slightly soluble in water but very soluble in ethanol, ether, and chloroform [3]. The free alcohol form is unstable in solution, while the hemihydrate form is more stable [4].
  • Safety and Regulatory Status: Chlorobutanol is not US FDA-approved as a standalone therapeutic agent but is used in combination products and has investigational/veterinary approval status [4]. It is toxic to the liver, a skin irritant, and a severe eye irritant [5].

References

HPLC Analysis Validation Data for Chlorobutanol Hemihydrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key validation parameters for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used to determine chlorobutanol hemihydrate in a pharmaceutical formulation, as reported in a single study [1].

Validation Parameter Reported Result
Analytical Technique RP-HPLC with UV detection
Column Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm)
Detection Wavelength 210 nm
Linear Range 2.92 - 200 μg mL⁻¹
Limit of Detection (LOD) 0.96 μg mL⁻¹
Limit of Quantification (LOQ) Not explicitly stated

Detailed Experimental Protocol

The following workflow outlines the detailed methodology and validation experiments conducted in the study:

Start Start: Method Development Conditions HPLC Conditions Start->Conditions SamplePrep Sample Preparation Start->SamplePrep Col Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm) Conditions->Col Column MobilePhase Binary Gradient: 15 mM Phosphate Buffer (pH 3.0) & Methanol Conditions->MobilePhase Mobile Phase Flow 0.6 mL min⁻¹ Conditions->Flow Flow Rate Temp 40°C Conditions->Temp Column Temp Validation Method Validation SamplePrep->Validation LOD LOD: 0.96 μg mL⁻¹ (Signal-to-Noise Ratio Method) Validation->LOD LOD/LOQ Linearity Calibration across 2.92 - 200 μg mL⁻¹ Validation->Linearity Linearity Specificity Forced Degradation Studies (acid, base, oxidation, heat, light) Validation->Specificity Specificity Comparison Compared with UV-Spectrophotometry No significant difference found Validation->Comparison Method Comparison End End Validation->End Method Validated

The study also developed a UV-derivative spectrophotometric method for comparison. The results from both techniques showed no significant differences, providing additional confidence in the HPLC method's accuracy [1].

Key Considerations for Your Analysis

For researchers aiming to implement or compare methods, keep the following points in mind:

  • Reference Standards: Certified Reference Materials (CRMs) for this compound are available from pharmacopeial sources like the European Pharmacopoeia (EP) and USP, which are vital for ensuring accurate results [2] [3].
  • Core Validation Parameters: A comprehensive HPLC method validation should assess specificity, accuracy, precision, linearity, range, LOD, LOQ, and robustness [4].
  • Method Comparison Strategy: When comparing a new method to an existing one, use at least 40 patient specimens covering the entire analytical range and analyze the data statistically (e.g., with difference plots or linear regression) to estimate systematic error [5].

References

chlorobutanol hemihydrate preservative efficacy testing

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Chlorobutanol Hemihydrate

The table below summarizes key information about this compound from the search results.

Property Description
Core Function [1] [2] Preservative with antibacterial and antifungal properties.
Common Applications [1] [3] [2] Used in pharmaceutical formulations (injectables, ophthalmic solutions), cosmetics, and veterinary medicine.
Typical Preservative Concentration [1] 0.5% in multi-ingredient preparations.
Mechanism of Action [1] Functions as a detergent, disrupting the lipid structure of the cell membrane, increasing cell permeability, and leading to cell lysis.
Toxicity Considerations [1] In vitro studies show it can induce conjunctival and corneal cell toxicity at concentrations as low as 0.1% to 0.5%.

Proposed Testing Workflow

To help guide your research, the diagram below outlines a general logical workflow for designing a preservative efficacy test, based on the core requirements for such a study. You can use this as a framework, filling in the specifics for this compound and its alternatives.

G cluster_params Key Experimental Parameters Start Define Testing Objective A Select Preservatives (Chlorobutanol vs. Alternatives) Start->A B Prepare Test Formulations A->B C Inoculate with Microbial Strains B->C D Incubate and Sample at Intervals C->D E Analyze Microbial Recovery D->E F Evaluate Against Efficacy Criteria E->F End Report Comparative Results F->End P1 Preservative Concentrations P2 Challenge Microorganisms (e.g., Bacteria, Fungi, Yeast) P3 Test Formulation Matrix P4 Sampling Time Points

The diagram illustrates that a robust comparison must control for several key parameters, which should be consistent across all tested preservatives.

References

chlorobutanol hemihydrate compatibility other excipients

Author: Smolecule Technical Support Team. Date: February 2026

Chlorobutanol Hemihydrate: An Overview

Chlorobutanol is a multifunctional excipient with the chemical formula C₄H₇Cl₃O [1]. It exists in two main forms: the anhydrous type and the hemihydrate (CAS 6001-64-5) [2]. Its key functions in pharmaceutical formulations include [1] [2]:

  • Preservative: Effective broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts.
  • Local Anesthetic: Provides mild local anesthetic effects.
  • Mild Sedative: Offers mild sedative properties.

The hemihydrate form is noted for its enhanced solubility in aqueous systems and improved handling characteristics during manufacturing compared to the anhydrous form [1]. It is commonly used in injectable solutions, ophthalmic preparations, and nasal sprays [2].

Application Comparison with Common Preservatives

The table below summarizes how this compound compares to other common preservative excipients. This can serve as a starting point for your objective comparison.

Excipient Primary Function Common Formulations Key Characteristics / Advantages
This compound Preservative, Local Anesthetic, Sedative [1] [2] Injectable solutions, Ophthalmic drops, Nasal preparations [2] Broad-spectrum antimicrobial; dual functionality (preservative & API); enhanced solubility in water [1].
Parabens (e.g., Methylparaben, Propylparaben) Preservative [2] Oral liquids, Topical creams, Ophthalmic solutions [2] Broad-spectrum activity; often used in combinations [2].
Benzalkonium Chloride Preservative [2] Nasal sprays, Eye drops [2] Potent antimicrobial; effective against a wide range of pathogens [2].
Benzyl Alcohol Preservative [2] Parenteral formulations, Multi-dose vials [2] Antimicrobial against bacteria and fungi; well-tolerated [2].
Phenol Preservative, Antiseptic [2] Throat sprays, Topical creams, Dermatological preparations [2] Exhibits both bactericidal and fungicidal properties [2].

Mechanism of Action as a Preservative

The diagram below illustrates the general mechanisms by which preservatives like chlorobutanol protect pharmaceutical products from microbial contamination.

  • Protein Denaturation: Some preservatives, like ethanol and benzyl alcohol, cause the proteins within the microorganism to unfold and lose their function [2].
  • Enzyme System Disruption: Preservatives such as benzoic acid and parabens can bind to or block the enzyme systems of bacteria, interfering with their essential metabolic processes [2].
  • Cell Membrane Disruption: Cationic surfactants and other agents increase the permeability of the microbial cell membrane, leading to cell rupture and lysis [2].

References

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Physical Description

Colorless solid; [Sigma-Aldrich MSDS]

Color/Form

NEEDLES (WATER+1)
Crystals
COLORLESS TO WHITE
Colorless to white crystals

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

371.920110 Da

Monoisotopic Mass

369.923061 Da

Boiling Point

167 °C

Heavy Atom Count

17

Taste

Camphor taste
Characteristic taste

Odor

Camphor odor
Characteristic odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

97 °C
MP: 77 °C (HYDRATE); HYGROSCOPIC
MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

UNII

3X4P6271OX

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (68.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications on its own.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).
WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.
MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.
For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.

Vapor Pressure

0.83 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6001-64-5

Absorption Distribution and Excretion

Following oral administration in healthy subjects, the plasma concentration fell by 50% in 24 hours post-administration.
Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.
The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.
In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Chlorobutanol is reported to undergo glucuronidation and sulphation.

Wikipedia

Chlorobutanol

Drug Warnings

VET WARNING: ... NOT FOR USE AS MOTION SICKNESS DRUG IN CATS AS REPEATED USE IN THIS SPECIES CAUSES RESP CENTER DEPRESSION & MAY BE FATAL. AVOID USE IN ANIMALS WITH LIVER OR KIDNEY PATHOLOGY.
RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.
ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/
UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Following oral administration, the terminal elimination half life in healthy subjects was 10.3 ± 1.3 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

Prepn: prepd by action of powdered potassium hydroxide or of potassium ethoxide solution on mixture of chloroform & acetone ...
By action of potassium hydroxide on a solution of chloroform and acetone.
The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, 1,1,1-trichloro-2-methyl-: ACTIVE
2-Propanol, trichloro-2-methyl-: INACTIVE
REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.
...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...
BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.
APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.
For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 936.17. Chlorinated hydrocarbons in drugs. Infrared Spectrophotometric Method. /Chlorinated hydrocarbons/
AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

METHOD WAS DEVELOPED FOR EST OF CHLORBUTANOL IN URINE BY ELECTRON CAPTURE GAS CHROMATOGRAPHY.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

EMPLOYED IN SOLN @ PH 5 OR LOWER, WHICH IS STABLE FOR AT LEAST MANY MO

Dates

Last modified: 08-15-2023

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